H-Phe-Lys(Z)-OH
Description
BenchChem offers high-quality H-Phe-Lys(Z)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Phe-Lys(Z)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H29N3O5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H29N3O5/c24-19(15-17-9-3-1-4-10-17)21(27)26-20(22(28)29)13-7-8-14-25-23(30)31-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,24H2,(H,25,30)(H,26,27)(H,28,29)/t19-,20-/m0/s1 |
InChI Key |
IUXHAFYVYDIHFF-PMACEKPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
what is the structure of H-Phe-Lys(Z)-OH
Technical Monograph: Structural Dynamics and Synthetic Utility of H-Phe-Lys(Z)-OH
Executive Summary
H-Phe-Lys(Z)-OH is a partially protected dipeptide intermediate comprising L-Phenylalanine and
Part 1: Molecular Architecture
The molecule is defined by a hydrophobic N-terminal phenylalanine residue coupled to a lysine residue where the
Structural Specifications:
-
IUPAC Name: (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
-
Molecular Formula:
-
Stereochemistry: L,L-configuration (S,S).
-
Electronic Environment: The N-terminus is basic (primary amine), the C-terminus is acidic (carboxylic acid), and the side chain is neutral (carbamate).
Visualizing the Structure: The following diagram illustrates the connectivity, highlighting the peptide bond and the specific location of the Z-protecting group on the lysine side chain.
Figure 1: Structural connectivity of H-Phe-Lys(Z)-OH showing the N-terminal amine, peptide backbone, and side-chain protection.[1][2][3]
Part 2: Physicochemical Profile[4][5]
Understanding the physical behavior of H-Phe-Lys(Z)-OH is prerequisite for successful handling in the laboratory. The Z-group significantly alters the solubility profile compared to the native H-Phe-Lys-OH dipeptide.
| Property | Value / Characteristic | Notes |
| Molecular Weight | 427.49 g/mol | Calculated based on |
| Solubility | DMSO, DMF, Glacial Acetic Acid | Limited water solubility due to hydrophobic Z and Phe groups. |
| pKa (Approx) | The | |
| Isoelectric Point | ~5.5 - 6.0 | Shifts acidic compared to native Lys (pI ~9.7). |
| Stability | Stable to TFA, weak bases, and light. | Labile to H |
Part 3: Synthetic Logic & Protection Strategy
The synthesis of H-Phe-Lys(Z)-OH requires an orthogonal protection strategy . We cannot simply react Phe with Lys(Z) without protecting the N-terminus of Phe, otherwise uncontrolled polymerization (Phe-Phe-Phe...) will occur.
The "Boc" Route Strategy:
-
N-Terminus Protection (Phe): Use tert-butyloxycarbonyl (Boc). Boc is acid-labile (TFA).
-
Side-Chain Protection (Lys): Use Benzyloxycarbonyl (Z). Z is acid-stable (TFA) but hydrogenolysis-labile.
-
Mechanism: This allows the removal of the N-terminal Boc group with Trifluoroacetic acid (TFA) without disturbing the Z group on the lysine.
Experimental Workflow:
Figure 2: Synthetic pathway utilizing orthogonal Boc/Z chemistry to isolate the target dipeptide.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of H-Phe-Lys(Z)-OH via Activated Ester Coupling.
Materials:
-
Boc-Phe-OSu (N-hydroxysuccinimide ester)
-
H-Lys(Z)-OH[4]
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), Diethyl Ether.
-
Reagents: TFA (Trifluoroacetic acid), NaHCO
.
Step-by-Step Methodology:
-
Coupling Reaction:
-
Dissolve 10 mmol of H-Lys(Z)-OH in 20 mL of water/dioxane (1:1) or DMF.[5]
-
Add 20 mmol of NaHCO
to ensure the carboxylic acid is ionized and the -amine is nucleophilic. -
Add 10 mmol of Boc-Phe-OSu slowly with stirring.
-
Causality: The OSu ester is highly reactive toward primary amines. The basic pH ensures the Lys
-amine is deprotonated ( ) and reactive, while the Z-protected -amine remains inert. -
Stir at Room Temperature (RT) for 12–18 hours.
-
-
Isolation of Intermediate (Boc-Phe-Lys(Z)-OH):
-
Acidify the mixture to pH 2-3 using 1N HCl (precipitates the acid).
-
Extract with Ethyl Acetate (
mL). -
Dry organic layer over MgSO
and evaporate to obtain the protected dipeptide.
-
-
N-Terminal Deprotection (Boc Removal):
-
Dissolve the intermediate in 10 mL DCM.
-
Add 10 mL TFA (Final concentration 50% v/v).
-
Stir for 30–60 minutes.
-
Validation: Monitor by TLC. The Boc group cleaves rapidly; the Z group is stable in TFA for this duration.
-
-
Final Workup:
-
Evaporate TFA/DCM under reduced pressure (rotary evaporator).
-
Add cold Diethyl Ether to precipitate the product (H-Phe-Lys(Z)-OH
TFA salt). -
Filter and dry under vacuum.
-
Part 5: Analytical Validation
To ensure the integrity of the synthesized H-Phe-Lys(Z)-OH, the following analytical parameters must be met.
1. HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).
-
Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).
-
Expectation: The product will elute later than H-Phe-Lys-OH due to the hydrophobicity of the Z-group but earlier than the fully protected Boc-Phe-Lys(Z)-OH.
2. Mass Spectrometry (ESI-MS):
-
Theoretical Mass: 427.49 Da.
-
Target Ion: Look for
peak at 428.5 m/z . -
Fragment Check: Absence of peaks corresponding to Boc loss (-100) from the starting material confirms successful deprotection.
3. Thin Layer Chromatography (TLC):
-
System: BuOH : AcOH : H
O (4:1:1). -
Detection: Ninhydrin stain.
-
Result: The product should stain positive (purple/blue) indicating a free primary amine (N-terminus).
References
-
Sigma-Aldrich. H-Lys(Z)-OH Product Specification and Properties. Retrieved from .
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Detailed review of Z-group stability and orthogonality).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for protection chemistry).
-
PubChem. Phenylalanyllysine (Unprotected Parent Dipeptide) Structure and Identifiers. Retrieved from .[1]
-
MedChemExpress. H-Lys(Z)-OH Chemical Structure and Applications. Retrieved from .
Sources
- 1. Phe-Lys | C15H23N3O3 | CID 15607820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of a highly thermostable insulin by phenylalanine conjugation at B29 Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The Enduring Legacy of the Z-Group: A Technical Guide to the Benzyloxycarbonyl Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Cornerstone of Controlled Peptide Synthesis
In the intricate world of peptide science, the precise assembly of amino acids into a defined sequence is paramount. This endeavor would be an exercise in chaos without the strategic use of protecting groups, temporary shields that mask reactive functionalities to prevent unwanted side reactions. Among the pantheon of these chemical guardians, the benzyloxycarbonyl (Z or Cbz) group holds a place of historical and practical significance. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Z-group revolutionized peptide synthesis, transforming it from a field of uncertain art into a disciplined science.[1][2] This guide offers an in-depth exploration of the Z-protecting group, from its fundamental chemistry to its strategic application in modern peptide synthesis, providing the field-proven insights necessary for researchers and drug development professionals.
The Fundamental Role of the Z-Group: Why Protect?
At its core, peptide synthesis is the iterative formation of amide (peptide) bonds between amino acids.[1] Each amino acid possesses at least two reactive functional groups: a nucleophilic amino group (-NH₂) and an electrophilic carboxyl group (-COOH).[3] To ensure the orderly formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another, all other reactive amino groups must be temporarily blocked or "protected".[4][5] This is the essential purpose of a protecting group.
The benzyloxycarbonyl group selectively masks the α-amino group of an amino acid, rendering it non-nucleophilic.[3][6] This allows for the controlled activation of the carboxyl group and its subsequent reaction with the free amino group of another amino acid, ensuring the formation of the desired peptide bond without polymerization or other side reactions.[7]
The Chemistry of the Z-Group: A Tale of Stability and Selective Cleavage
The Z-group is a carbamate-type protecting group.[1] Its enduring appeal lies in a combination of factors: the ease of its introduction, the stability of the resulting N-protected amino acid, and the variety of methods available for its removal.[8][9]
Introduction of the Z-Group: The Schotten-Baumann Reaction
The most common method for introducing the Z-group is through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, typically in the presence of a mild base such as sodium carbonate or sodium bicarbonate in a biphasic solvent system (e.g., water/dioxane or water/THF).[10] The base neutralizes the hydrochloric acid that is formed during the reaction, driving it to completion.[10]
The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate.[6][10]
Experimental Protocol: N-α-Benzyloxycarbonylation of L-Alanine
-
Dissolution: Dissolve L-Alanine (1.0 eq) in 2 M sodium hydroxide solution in a flask equipped with a stirrer and cool the solution to 0-5 °C in an ice bath.
-
Addition of Benzyl Chloroformate: While maintaining the temperature below 5 °C, add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature for 2-3 hours. The pH of the reaction should be monitored and maintained in the alkaline range (pH 8-9) by the dropwise addition of 2 M NaOH if necessary.
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Acidify the aqueous layer to pH 2-3 with cold 2 M hydrochloric acid. The N-Cbz-L-Alanine will precipitate as a white solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[9]
Key Advantages of Z-Protected Amino Acids
The introduction of the Z-group confers several beneficial properties:
-
Crystallinity: Z-protected amino acids are often crystalline solids, which facilitates their purification by recrystallization.[8][9]
-
Stability: The Z-group is robust and stable under a wide range of reaction conditions commonly employed in peptide synthesis, including many coupling reactions.[3]
-
Racemization Resistance: The urethane-type protection afforded by the Z-group significantly reduces the risk of racemization at the α-carbon during peptide coupling, a critical factor in maintaining the stereochemical integrity of the final peptide.[1][8]
The Art of Deprotection: Unmasking the Amino Group
The utility of any protecting group hinges on its selective removal under conditions that do not affect other sensitive functionalities within the peptide. The Z-group offers several deprotection strategies, providing flexibility in synthetic design.
Catalytic Hydrogenolysis: The Mildest Path
The most common and mildest method for cleaving the Z-group is catalytic hydrogenolysis.[11] This reaction is typically carried out using a palladium catalyst, such as palladium on charcoal (Pd/C), in the presence of hydrogen gas.[11] The reaction proceeds at room temperature and atmospheric pressure and results in the formation of the free amine, toluene, and carbon dioxide.[10]
Mechanism of Hydrogenolysis:
The benzylic C-O bond is susceptible to cleavage by catalytic hydrogenation. The reaction proceeds via the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release toluene and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[10]
Experimental Protocol: Deprotection of Z-L-Alanine by Catalytic Hydrogenolysis
-
Setup: Dissolve Z-L-Alanine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a hydrogenation flask.
-
Catalyst Addition: Add 10% Palladium on charcoal (Pd/C) catalyst (typically 5-10% by weight of the substrate).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas (repeat three times). Maintain a positive pressure of hydrogen (e.g., from a balloon or a Parr hydrogenator) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected L-Alanine.
Acidolysis: A Harsher Alternative
The Z-group can also be removed under acidic conditions, although this generally requires harsher conditions than for the more acid-labile Boc group.[1] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[1][8] This method is particularly useful when catalytic hydrogenolysis is not feasible, for instance, in the presence of sulfur-containing amino acids (cysteine and methionine) which can poison the palladium catalyst.
Mechanism of Acidolysis:
The acid protonates the carbamate oxygen, making the benzylic carbon more susceptible to nucleophilic attack by the bromide ion (Sɴ2 mechanism). This results in the formation of benzyl bromide, carbon dioxide, and the protonated amine.
Other Deprotection Methods
While hydrogenolysis and acidolysis are the most common, other methods for Z-group cleavage exist, including:
-
Sodium in liquid ammonia: A powerful reducing condition that can also cleave other protecting groups.[8]
-
Transfer hydrogenolysis: Using a hydrogen donor like 1,4-cyclohexadiene in the presence of a palladium catalyst.[12]
-
Lewis acids: Certain Lewis acids, such as aluminum chloride (AlCl₃) in a fluorinated solvent, can effectively deprotect N-Cbz groups.[13][14]
Strategic Application of the Z-Group in Peptide Synthesis
The choice of a protecting group strategy is a critical decision in peptide synthesis. The Z-group has traditionally been a cornerstone of solution-phase peptide synthesis (SPPS) .[15][16] In this classical approach, protected amino acids are coupled sequentially in solution, with the product isolated and purified after each step. The stability of the Z-group to the conditions of peptide coupling and the crystallinity of the intermediates make it well-suited for this methodology.[9]
In the context of solid-phase peptide synthesis (SPPS) , the Z-group has found more limited application as a temporary Nα-protecting group due to the relatively harsh conditions required for its cleavage, which can be incompatible with some solid supports and side-chain protecting groups.[16] However, it is frequently employed as a permanent protecting group for the side chains of amino acids such as lysine and ornithine in the Boc/Bzl SPPS strategy.[16][17] In this scheme, the Nα-amino group is protected with the acid-labile Boc group, which is removed at each cycle with trifluoroacetic acid (TFA), while the Z-group on the side chain remains intact until the final cleavage from the resin with a strong acid like hydrofluoric acid (HF).[17]
Orthogonality: The Key to Complex Synthesis
The concept of orthogonality is central to modern peptide chemistry.[3] An orthogonal protecting group strategy employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific sites on a growing peptide chain.[18][] The Z-group plays a crucial role in such strategies. For instance, its stability to the basic conditions used to remove the Fmoc group and the acidic conditions used for mild Boc removal allows for its use in combination with these other widely used protecting groups.[10]
| Protecting Group | Cleavage Condition | Orthogonal To |
| Z (Benzyloxycarbonyl) | H₂/Pd, HBr/AcOH, Na/liq. NH₃ | Fmoc, Boc (mild acid) |
| Boc (tert-Butoxycarbonyl) | Strong Acid (TFA, HCl) | Fmoc, Z (hydrogenolysis) |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (Piperidine) | Z, Boc |
Conclusion: An Enduring Tool in the Peptide Chemist's Arsenal
While newer protecting groups like Fmoc have become dominant in automated solid-phase peptide synthesis, the benzyloxycarbonyl group remains a highly valuable and relevant tool, particularly in solution-phase synthesis and for the protection of amino acid side chains.[8][15] Its historical significance as the first truly effective Nα-protecting group is undeniable, having laid the groundwork for the development of the field of peptide chemistry.[1] For the modern researcher, a thorough understanding of the chemistry and strategic application of the Z-group is not merely a lesson in history, but a practical necessity for the rational design and successful execution of complex peptide syntheses.
References
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved February 6, 2026.
- Vertex AI Search. (2026, January 18). The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. Retrieved February 6, 2026.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved February 6, 2026.
- Vertex AI Search. (n.d.). Peptide synthesis - Amino group protection. Retrieved February 6, 2026.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods. Retrieved February 6, 2026.
- Wikipedia. (n.d.). Peptide synthesis. Retrieved February 6, 2026.
- Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 6, 2026.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 6, 2026.
- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 6, 2026.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Master Organic Chemistry. (2018, June 7).
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved February 6, 2026.
- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 6, 2026.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 6, 2026.
- News. (n.d.). Solid-phase peptide synthesis introduction-Technical Articals-News. Retrieved February 6, 2026.
- Amblard, F., Collins, J., & Schinazi, R. F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 6, 2026.
- Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved February 6, 2026.
- jOeCHEM. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube.
- Google Patents. (n.d.). US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality. Retrieved February 6, 2026.
- PubMed. (n.d.). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Retrieved February 6, 2026.
- Simon, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine. Retrieved February 6, 2026.
- ACS Publications. (n.d.). Peptide synthesis via oxidation of N-acyl-.alpha.-amino acid phenylhydrazides. II. Benzyloxycarbonyl peptide phenylhydrazides | The Journal of Organic Chemistry. Retrieved February 6, 2026.
- Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
- Sigma-Aldrich. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 6, 2026.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved February 6, 2026.
- NIH. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- Luxembourg Bio Technologies. (n.d.). Automated Solid-Phase Peptide Synthesis: Use of Z- (1 H-Benzotriazol-1 -yl)-I ,I ,3,3,-tetramethyluronium Tetrafluoroborate for Coupling of tert-Butyloxycarbonyl Amino Acids. Retrieved February 6, 2026.
- RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved February 6, 2026.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. Retrieved February 6, 2026.
- NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved February 6, 2026.
- Organic Syntheses Procedure. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved February 6, 2026.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. Retrieved February 6, 2026.
Sources
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- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
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Hazard Identification and Proactive Risk Mitigation
An In-Depth Technical Guide to the Safe Handling of H-Phe-Lys(Z)-OH for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the safety and handling of H-Phe-Lys(Z)-OH. It is designed for the discerning professional in research and drug development who requires more than a standard Safety Data Sheet (SDS). Here, we synthesize core safety data with field-proven insights, explaining the causality behind experimental choices and grounding every recommendation in authoritative standards. Our objective is to empower your team with the knowledge to create a self-validating system of safety and best practices when working with this and similar peptide building blocks.
While H-Phe-Lys(Z)-OH and its constituent parts like H-Lys(Z)-OH are generally not classified as hazardous substances under the Globally Harmonized System (GHS), a proactive and precautionary approach is paramount. The primary risks associated with fine chemical powders of this nature are mechanical irritation and potential respiratory distress upon inhalation.[1][2]
1.1. GHS Classification and Prudent Handling
The absence of a formal hazard classification should not be misconstrued as an absence of risk. We recommend handling H-Phe-Lys(Z)-OH with the precautions appropriate for a substance with the potential for mild irritation.
| Hazard Pathway | Potential Effect | Recommended Precautionary Statements (Prudent Practice) |
| Inhalation | May cause respiratory tract irritation.[1][2] | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Skin Contact | May cause mild skin irritation upon prolonged contact.[1][2] | P280: Wear protective gloves and clothing. P264: Wash hands and any exposed skin thoroughly after handling. |
| Eye Contact | May cause mechanical eye irritation.[2] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | May be harmful if swallowed.[1][2] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
Table 1: GHS-Aligned Precautionary Handling for H-Phe-Lys(Z)-OH.
Expertise & Experience: The rationale for these precautions stems from the physical nature of the compound (a fine powder) and its chemical structure. The benzyloxycarbonyl (Z) group and the dipeptide structure are stable, but like many complex organic molecules, they can act as mild irritants on mucous membranes. The primary engineering control is to prevent the compound from becoming airborne, where it poses the greatest risk.
1.2. Logical Workflow for Hazard Control
A systematic approach to safety is a self-validating one. The following workflow illustrates the logical progression from risk identification to safe execution.
Caption: A Four-Phase Workflow for Safe Handling of Chemical Powders.
First-Aid Measures: A Protocol for Rapid and Effective Response
In the event of an exposure, immediate and correct action is critical. These protocols are grounded in established guidelines from authoritative bodies like the American Heart Association and the Canadian Centre for Occupational Health and Safety.[3][4]
Objective: To provide immediate, effective care following an accidental exposure to H-Phe-Lys(Z)-OH.
| Exposure Route | Step-by-Step Protocol | Causality and Authoritative Grounding |
| Inhalation | 1. Immediately move the exposed individual to fresh air.[5] 2. If breathing is difficult, trained personnel may administer oxygen.[5] 3. Seek medical attention if symptoms like coughing or shortness of breath persist. | The primary goal is to remove the individual from the contaminated atmosphere. Providing fresh air or oxygen helps to alleviate respiratory irritation. |
| Skin Contact | 1. Brush any significant amount of dry powder off with a gloved hand or cloth.[3] 2. Remove contaminated clothing. 3. Wash the affected area thoroughly with soap and plenty of water.[1][6] | Mechanical removal of the powder is the first step, followed by thorough washing to remove any residual material and minimize irritation. |
| Eye Contact | 1. Immediately and continuously flush the eye with large amounts of water for at least 15 minutes.[3][5] 2. Occasionally lift the upper and lower eyelids to ensure complete irrigation. 3. Remove contact lenses if present and easy to do so. 4. Seek immediate medical attention. | Prompt and prolonged irrigation is critical to physically wash the substance out of the eye. The 15-minute duration is a standard recommended by ANSI and first-aid organizations.[3] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[2][6] 3. Never give anything by mouth to an unconscious person.[2][6] 4. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps remove residual material. Professional medical evaluation is essential. |
Table 2: Emergency First-Aid Protocols.
Detailed Protocols for Handling and Storage
Adherence to a detailed handling protocol is the cornerstone of a safe laboratory environment.
3.1. Step-by-Step Protocol for Weighing and Solubilization
Objective: To accurately weigh a solid sample of H-Phe-Lys(Z)-OH and prepare a stock solution while minimizing exposure risk.
Materials:
-
H-Phe-Lys(Z)-OH (solid)
-
Appropriate solvent (e.g., DMSO, DMF, aqueous acid)[7]
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields, lab coat
-
Chemical fume hood or ventilated enclosure
-
Calibrated analytical balance
-
Anti-static weighing boat or paper
-
Spatula
-
Appropriate volumetric flask and vortex mixer/sonicator
Procedure:
-
Preparation: Don all required PPE. Confirm that the fume hood has adequate airflow.
-
Staging: Place the balance, chemical container, weighing boat, spatula, and flask inside the fume hood. This contains all potential contamination within the controlled environment.
-
Weighing:
-
Place the weighing boat on the balance and tare.
-
Slowly open the H-Phe-Lys(Z)-OH container.
-
Using the spatula, carefully transfer the desired amount of solid to the weighing boat. Avoid any scooping motions that could create dust. Tap the spatula gently to dispense the powder.
-
Securely close the primary chemical container.
-
-
Transfer & Dissolution:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a portion of the desired solvent, cap the flask, and gently swirl. Use a vortex mixer or sonicator if necessary to aid dissolution.
-
Once dissolved, add solvent to the final volume mark.
-
-
Cleanup:
-
Dispose of the weighing boat and any contaminated wipes in the designated solid chemical waste container.
-
Clean the spatula.
-
Wipe down the surfaces of the balance and fume hood.
-
-
Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
3.2. Storage and Stability
-
Short-Term Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Long-Term Storage: For optimal stability, storage at -20°C is recommended.[7][8]
-
Incompatible Materials: Avoid storage with strong oxidizing agents and strong acids.[6]
Toxicological and Ecological Profile
4.1. Toxicological Summary
Specific toxicological studies on H-Phe-Lys(Z)-OH are not widely available in public literature. However, based on data from similar compounds and general principles for non-GHS classified chemicals, the following can be inferred:
-
Acute Toxicity: No data available. Significant acute toxicity is not expected.
-
Skin/Eye Irritation: Assumed to be a mild, mechanical irritant.[2]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available to suggest these effects. The compound is not listed as a carcinogen by OSHA, IARC, or NTP.[2]
Trustworthiness: The responsible approach, given the lack of specific data, is to operate under the assumption that the compound may be harmful if significant exposure occurs and to implement the handling controls described in this guide.
4.2. Ecological Information
The product is not expected to be harmful to aquatic organisms. However, this does not permit environmental release. All chemical waste, including unused solid and solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[2]
References
-
G-Biosciences. (n.d.). H-Lys(Z)-OH Safety Data Sheet. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). H-Lys(Z)-OMe HCl Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention / NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). H-Phe(4-NH2)-OH Safety Data Sheet. Retrieved from [Link]
-
American Heart Association. (n.d.). Part 8: First Aid. Retrieved from [Link]
-
BioCrick. (n.d.). H-Lys(Z)-OH. Retrieved from [Link]
-
PubChem / NIH. (n.d.). Phe-Lys. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 4. cpr.heart.org [cpr.heart.org]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. peptide.com [peptide.com]
- 7. H-Lys(Z)-OH | CAS:1155-64-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. apexbt.com [apexbt.com]
H-Phe-Lys(Z)-OH: A Strategic Dipeptide Building Block for Advanced Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The dipeptide H-Phenylalanyl-Nε-(benzyloxycarbonyl)lysine, or H-Phe-Lys(Z)-OH, represents a cornerstone building block in the field of peptide chemistry and therapeutic development. Its unique structural configuration, featuring a free N-terminal phenylalanine, a C-terminal carboxylic acid, and a strategically protected lysine side chain, offers exceptional versatility for complex molecular construction. This guide elucidates the foundational research applications of H-Phe-Lys(Z)-OH, moving beyond simple descriptions to explore the causal logic behind its utility. We will dissect its pivotal role in multi-step peptide synthesis, its application as an enzyme-cleavable linker in targeted drug delivery systems, and its function as a scaffold for sophisticated bioconjugates and molecular architectures. This document serves as a technical resource for scientists aiming to leverage the full potential of this powerful synthetic intermediate.
Introduction: The Architectural Significance of H-Phe-Lys(Z)-OH
In the vast landscape of biochemical building blocks, peptides occupy a central role, bridging the gap between small molecules and large biologics.[1][2] Within this domain, selectively protected dipeptides like H-Phe-Lys(Z)-OH are not merely synthetic intermediates; they are tools of precision that enable controlled, stepwise molecular engineering.
The structure of H-Phe-Lys(Z)-OH is a masterclass in chemical design:
-
Phenylalanine (Phe) at the N-terminus: Provides a free primary amine, which is a reactive handle for chain elongation or conjugation. Its aromatic side chain can also participate in hydrophobic interactions, influencing the final conformation and binding properties of the larger molecule.
-
Lysine (Lys) at the C-terminus: Offers a free carboxylic acid for C-terminal modifications or peptide bond formation. Crucially, its side chain (ε-amino group) is rendered unreactive by the benzyloxycarbonyl (Z or Cbz) group .
-
The Benzyloxycarbonyl (Z) Protecting Group: This is a classic and robust protecting group. Its stability under the acidic and basic conditions typically used for Boc and Fmoc deprotection, respectively, makes it an ideal "orthogonal" handle.[3] It is selectively removed under different conditions, most commonly catalytic hydrogenolysis, providing chemists with precise control over which part of the molecule reacts and when.
This guide will explore how these features make H-Phe-Lys(Z)-OH an indispensable reagent in peptide synthesis, a critical component in the design of smart therapeutics, and a foundational element for novel biomaterials.
Physicochemical Profile
A clear understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key properties of H-Phe-Lys(Z)-OH are summarized below.
| Property | Value | Reference / Note |
| Chemical Name | (S)-2-((S)-2-amino-3-phenylpropanamido)-6-(((benzyloxy)carbonyl)amino)hexanoic acid | IUPAC Nomenclature |
| Synonyms | H-Phe-Lys(Z)-OH | Common Abbreviation |
| Molecular Formula | C₂₃H₂₉N₃O₅ | |
| Molecular Weight | 427.50 g/mol | Calculated |
| Appearance | White to off-white powder | [4] |
| Solubility | Insoluble in water and ethanol; limited solubility in DMSO.[5] | Best dissolved in aqueous acidic or basic solutions, or organic solvents like DMF for reactions. |
| Storage | Store at -20°C for long-term stability. | [6] |
Core Application I: A Versatile Intermediate in Peptide Synthesis
The primary application of H-Phe-Lys(Z)-OH is as a high-value intermediate in both solution-phase and solid-phase peptide synthesis (SPPS).[4]
The Principle of Orthogonal Protection
The strategic advantage of H-Phe-Lys(Z)-OH lies in the orthogonality of the Z-group. In a typical Fmoc-based SPPS workflow, the temporary N-terminal Fmoc group is removed with a base (e.g., piperidine), while acid-labile side-chain protecting groups (like Boc or Trt) are removed at the end with strong acid (e.g., TFA). The Z-group is resistant to both of these treatments.
This allows for a sophisticated synthetic strategy:
-
A peptide can be synthesized using standard Fmoc or Boc chemistry.
-
H-Phe-Lys(Z)-OH can be coupled to the growing chain via its N-terminus.
-
The main peptide synthesis can continue from the N-terminus of the phenylalanine residue.
-
After the primary sequence is complete and cleaved from the resin, the Z-group on the lysine side chain remains intact. This ε-amino group can then be selectively deprotected via hydrogenolysis (H₂ gas with a palladium catalyst) and modified without affecting other parts of the molecule. This is crucial for creating branched peptides or for conjugating a specific moiety only at that lysine position.
Workflow: Incorporation into a Peptide Sequence
Caption: Workflow for incorporating H-Phe-Lys(Z)-OH in SPPS.
Core Application II: The Phe-Lys Motif as an Enzyme-Cleavable Linker
In drug development, particularly for antibody-drug conjugates (ADCs) and other targeted therapies, the linker connecting the targeting moiety to the cytotoxic payload is as critical as the drug itself. An ideal linker is stable in systemic circulation but is cleaved to release the drug upon reaching the target site.
Rationale for Cathepsin B-Cleavable Linkers
Many cancers exhibit upregulated lysosomal protease activity. Cathepsin B, a lysosomal cysteine protease, is frequently overexpressed in tumor cells and the tumor microenvironment. This enzyme preferentially cleaves peptide bonds, with a known recognition motif being Phenylalanine-Lysine.[7]
This biological insight makes the Phe-Lys dipeptide an outstanding candidate for an enzyme-cleavable linker. H-Phe-Lys(Z)-OH serves as a key precursor for building such linkers. After its incorporation into the linker structure, the Z-group is typically removed and the resulting free amine is used to attach the drug, often through a self-immolative spacer to ensure efficient payload release after cleavage.
Caption: Role of the Phe-Lys motif as an enzyme-cleavable linker in an ADC.
Core Application III: Scaffold for Bioconjugation and Complex Architectures
Beyond linear peptides, H-Phe-Lys(Z)-OH is a foundational scaffold for creating more complex, multi-functional molecules.
Site-Specific Functionalization and Dendrimers
The latent reactivity of the Z-protected lysine side chain is a powerful tool. A primary peptide or small molecule can be built using the N- and C-termini of the dipeptide. Subsequently, removing the Z-group unveils a primary amine that can be used as an attachment point for imaging agents, solubility enhancers (like PEG), or as a branching point for creating dendrimers. Lysine is a well-established building block for peptide dendrimers due to its two distinct amino groups.[8][9][10] Using H-Phe-Lys(Z)-OH allows for the controlled, stepwise synthesis of these branched structures, where each generation of the dendrimer can be added after selective deprotection.
Bioconjugation Handle
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The N-terminal amine of H-Phe-Lys(Z)-OH is a nucleophile that can be readily conjugated to various electrophilic reagents, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, which are commonly used to label molecules with tags like biotin or fluorescein.[11] This reaction is typically performed in a slightly basic buffer (pH 8.5-9.5) to ensure the amine is deprotonated and thus maximally nucleophilic.[12]
Detailed Experimental Protocol: N-Terminal Labeling of H-Phe-Lys(Z)-OH with a Fluorescent Dye
This protocol details a self-validating system for conjugating a fluorescent probe to the N-terminus of the dipeptide, a common foundational experiment.
Objective: To covalently attach Fluorescein Isothiocyanate (FITC) to the N-terminal amine of H-Phe-Lys(Z)-OH.
Materials & Reagents:
-
H-Phe-Lys(Z)-OH
-
Fluorescein Isothiocyanate (FITC, Isomer I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Diethyl ether, anhydrous
-
Reverse-phase HPLC system
-
LC-MS system for mass verification
-
Glass vials, magnetic stirrer, syringes
Methodology:
-
Dissolution:
-
In a clean, dry 10 mL glass vial, dissolve H-Phe-Lys(Z)-OH (42.8 mg, 0.1 mmol) in 2 mL of anhydrous DMF.
-
Add DIEA (35 µL, 0.2 mmol, 2.0 equivalents) to the solution. This acts as a non-nucleophilic base to deprotonate the N-terminal ammonium salt and scavenge acid formed during the reaction. Stir gently for 5 minutes.
-
-
Coupling Reaction:
-
In a separate vial, dissolve FITC (38.9 mg, 0.1 mmol, 1.0 equivalent) in 1 mL of anhydrous DMF.
-
Add the FITC solution dropwise to the stirring H-Phe-Lys(Z)-OH solution.
-
Seal the vial, protect it from light by wrapping it in aluminum foil (fluorescein is light-sensitive), and let it stir at room temperature for 12-16 hours.
-
-
Workup & Precipitation:
-
After the reaction is complete (can be monitored by TLC or LC-MS), transfer the reaction mixture to a 50 mL centrifuge tube.
-
Slowly add 30 mL of cold, anhydrous diethyl ether to the mixture while vortexing. This will precipitate the product, as it is insoluble in ether.
-
Centrifuge the tube at 4000 rpm for 10 minutes.
-
Carefully decant the yellow supernatant (containing unreacted FITC and other impurities).
-
Wash the solid pellet twice more with 20 mL of cold diethyl ether, centrifuging and decanting each time to remove residual DMF and impurities.
-
After the final wash, dry the pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification (Self-Validation Step I):
-
Dissolve the crude, dried product in a minimal amount of DMF or DMSO.
-
Purify the product using preparative reverse-phase HPLC with a C18 column. A typical gradient would be Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 5% to 95% Acetonitrile over 30 minutes.
-
Collect the fractions corresponding to the major product peak.
-
-
Characterization (Self-Validation Step II):
-
Combine the pure HPLC fractions and lyophilize to obtain a dry, fluorescent yellow powder.
-
Confirm the identity and purity of the final product, FITC-Phe-Lys(Z)-OH, using analytical LC-MS. The expected mass [M+H]⁺ would be approximately 817.9 g/mol (427.5 + 389.4 - H₂O from isothiocyanate reaction is not lost, it forms a thiourea linkage). The exact mass is 427.50 + 389.38 = 816.88 g/mol . Expected [M+H]⁺ = 817.89.
-
Conclusion and Future Perspectives
H-Phe-Lys(Z)-OH is far more than a simple dipeptide. It is a strategically designed synthetic tool that offers chemists orthogonal control, enabling the construction of complex and precisely functionalized molecules. Its applications in creating sophisticated peptide therapeutics, enzyme-responsive drug delivery systems, and novel dendritic materials are well-established.
Looking forward, the unique properties of this building block will continue to be exploited in emerging fields. Its use in the synthesis of peptidomimetics, PROTACs (Proteolysis-Targeting Chimeras) requiring specific linker geometries, and self-assembling biomaterials for tissue engineering represents a logical extension of its foundational capabilities. As the demand for molecular precision in medicine and materials science grows, the utility of H-Phe-Lys(Z)-OH is set to expand, cementing its status as a critical component in the modern chemist's toolkit.
References
-
ACS Omega. Novel Lysine-Rich Delivery Peptides of Plant Origin ERD and Human S100: The Effect of Carboxyfluorescein Conjugation, Influence of Aromatic and Proline Residues, Cellular Internalization, and Penetration Ability. [Link]
-
Oreate AI Blog. Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). [Link]
-
Autechaux. The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. [Link]
-
Digital CSIC. Supporting Information. [Link]
-
UC Davis. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. [Link]
-
ACS Publications. Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide. [Link]
-
PubMed. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. [Link]
-
ResearchGate. Synthesis and characterization of poly-L-lysine dendrimers. [Link]
-
Nature Communications. Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation. [Link]
-
ResearchGate. The lysine building block was studied in three forms: (a) uncharged... [Link]
-
MDPI. Influence of OH Groups of Hydroxyfullerene on the Mechanism of Its Complex Formation with the Lys-2Gly Peptide Dendrimer. [Link]
-
NIH. The Emerging Significance of Histone Lysine Demethylases as Prognostic Markers and Therapeutic Targets in Head and Neck Cancers. [Link]
-
MDPI. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. [Link]
-
NIH. Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. [Link]
-
PubChem. H-D-Lys(Z)-OH. [Link]
-
Frontiers. Visualizing Cancer Cell Metabolic Dynamics Regulated With Aromatic Amino Acids Using DO-SRS and 2PEF Microscopy. [Link]
- Google Patents. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
-
Bioinformatics. Pre-Life Building Blocks Spontaneously Align in Evolutionary Experiment. [Link]
-
University of Illinois Urbana-Champaign. PEPTIDE DENDRIMERS. [Link]
-
NIH. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. [Link]
-
NIH. The Correlation Between Essential Amino Acid Tryptophan, Lysine, Phenylalanine and Chemotherapy of Breast Cancer. [Link]
-
Chemistry LibreTexts. 20.3: The Building Blocks of Biochemistry. [Link]
-
NIH. Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. [Link]
-
YouTube. Elemental building blocks of biological molecules | Chemistry of life. [Link]
-
NIH. Identification of Highly Reactive Sequences For PLP-Mediated Bioconjugation Using a Combinatorial Peptide Library. [Link]
-
ACS Publications. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. [Link]
-
Royal Society of Chemistry. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments. [Link]
-
MDPI. 9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. [Link]
-
J-STAGE. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. [Link]
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- 3. nbinno.com [nbinno.com]
- 4. ≥99.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI [mdpi.com]
H-Phe-Lys(Z)-OH: A Structural Probe for Enzyme Subsite Specificity
This guide explores the technical utility of H-Phe-Lys(Z)-OH (L-Phenylalanyl-ε-benzyloxycarbonyl-L-lysine) and its derivatives in the structural and kinetic characterization of proteolytic enzymes, specifically cysteine proteases (Cathepsins B, L) and dipeptidyl peptidases (Cathepsin C).
Executive Summary
H-Phe-Lys(Z)-OH represents a critical dipeptide scaffold used to interrogate the S1 and S2 subsites of proteolytic enzymes. Unlike standard fluorogenic substrates (e.g., Z-Phe-Arg-AMC) which measure turnover, the free acid form H-Phe-Lys(Z)-OH and its N-terminal free variants are primarily utilized as competitive ligands , synthesis precursors for activity-based probes , and specificity determinants to distinguish between endopeptidase and exopeptidase activities.
The presence of the Benzyloxycarbonyl (Z or Cbz) group on the lysine side chain (
Mechanistic Basis of Interaction
To use H-Phe-Lys(Z)-OH effectively, one must understand the Schechter and Berger Nomenclature for protease subsites.
The Z-Group Modulation Effect
-
P2 Position (Phenylalanine): The Phenylalanine residue targets the S2 subsite , a deep hydrophobic pocket in Cathepsin B and Papain. This interaction provides the primary "anchor" for binding.
-
P1 Position (Lysine-Z): The Z-protection alters the P1-S1 interaction:
-
Native Lysine: Binds S1 pockets containing acidic residues (e.g., Asp/Glu) via salt bridges.
-
Lys(Z): Binds S1 pockets that are large and hydrophobic or capable of induced fit. The Z-group prevents cleavage by trypsin-like enzymes (which require a positive charge) but permits binding to chymotrypsin-like or promiscuous cysteine proteases.
-
Distinguishing Enzyme Classes
| Enzyme Class | Interaction with H-Phe-Lys(Z)-OH Scaffold | Mechanism |
| Cathepsin B | Substrate (as Z-Phe-Lys-X) or Inhibitor | Cathepsin B requires a blocked N-terminus (Z-) for endopeptidase activity. H-Phe-Lys(Z)-OH (free N-term) binds but is poorly hydrolyzed, acting as a competitive ligand. |
| Cathepsin C (DPP-I) | Substrate (Potential) | Cathepsin C is an exopeptidase requiring a free N-terminus. It cleaves dipeptides. H-Phe-Lys(Z)-OH mimics the N-terminal dipeptide product. |
| Peptide Transporters (PEPT1) | Transport Substrate | The dipeptide structure with a hydrophobic side chain is recognized by proton-coupled peptide transporters. |
Experimental Workflows
Protocol A: Determination of Binding Affinity ( ) via Competitive Inhibition
This protocol uses H-Phe-Lys(Z)-OH as a non-fluorogenic competitor to determine its binding affinity for Cathepsin B, validating the fit of the Phe-Lys(Z) motif in the active site.
Reagents:
-
Enzyme: Recombinant Human Cathepsin B (activated).
-
Reporter Substrate: Z-Arg-Arg-AMC (
). -
Test Ligand: H-Phe-Lys(Z)-OH (dissolved in DMSO).
-
Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA.
Step-by-Step Methodology:
-
Enzyme Activation: Incubate Cathepsin B in Buffer (with DTT) for 15 minutes at 37°C to reduce the active site cysteine.
-
Ligand Dilution: Prepare a serial dilution of H-Phe-Lys(Z)-OH (0, 10, 50, 100, 500
). Keep DMSO constant (<5%). -
Reaction Setup:
-
In a 96-well black plate, add 80
Buffer. -
Add 10
H-Phe-Lys(Z)-OH dilution. -
Add 10
Cathepsin B (final conc. 1-5 nM). -
Incubate for 10 minutes to allow equilibrium binding (
).
-
-
Substrate Addition: Add 100
of Z-Arg-Arg-AMC (final conc. = ). -
Kinetic Read: Monitor Fluorescence (
) for 20 minutes. -
Data Analysis:
-
Calculate initial velocity (
) for each inhibitor concentration. -
Plot
vs. [I]. Fit to the Cheng-Prusoff equation to determine .
-
Protocol B: Synthesis of Activity-Based Probes (ABP)
Researchers often use H-Phe-Lys(Z)-OH as the starting material to synthesize Chloromethyl Ketone (CMK) or Fluoromethyl Ketone (FMK) inhibitors, which irreversibly alkylate the active site histidine/cysteine.
Workflow Summary:
-
Coupling: React H-Phe-Lys(Z)-OH with Isobutyl chloroformate and Diazomethane to generate the diazomethyl ketone.
-
Halogenation: Treat with HCl or HF to generate Phe-Lys(Z)-CMK/FMK.
-
Validation: These irreversible inhibitors are used to "freeze" the enzyme for crystallography or Western blot labeling.
Visualization of Interaction Logic
Figure 1: Functional workflow of H-Phe-Lys(Z)-OH as a probe for Cathepsin B inhibition and Cathepsin C recognition, and its role as a precursor for covalent inhibitors.
Quantitative Data Structure
When characterizing the interaction, organize kinetic data as follows to ensure comparability across studies.
| Parameter | Definition | Significance for H-Phe-Lys(Z)-OH |
| Dissociation constant of the Enzyme-Inhibitor complex. | Lower | |
| Concentration inhibiting 50% of activity. | Dependent on substrate concentration; convert to | |
| Log P | Partition coefficient (Hydrophobicity). | The Z-group significantly increases Log P, enhancing cell permeability for intracellular assays. |
References
-
Rawlings, N. D., & Barrett, A. J. (2013). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research.
-
Turk, V., et al. (2012). Cysteine cathepsins: from structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
-
Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications.
-
ChemicalBook. (n.d.). H-Phe-Lys(Z)-OH Chemical Properties and Structure.
-
Brandsch, M., et al. (2008). Membrane transporters for arginine and ornithine. Amino Acids.[1][2][3][4] (Contextual reference for Lys-derivative transport).
Sources
- 1. researchgate.net [researchgate.net]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Amphiphilic polypeptides with prolonged enzymatic stability for the preparation of self-assembled nanobiomaterials - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06324A [pubs.rsc.org]
- 4. Effect of Lysine at C-Terminus of the Dmt-Tic Opioid Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Protocol: Segment Condensation of H-Phe-Lys(Z)-OH in SPPS
Introduction & Strategic Analysis
The coupling of the dipeptide sequence Phe-Lys(Z) (Phenylalanine-Lysine(
However, the input molecule H-Phe-Lys(Z)-OH presents two critical technical hurdles that this protocol must address:
-
N-Terminal Protection Requirement: As written, H-Phe-Lys(Z)-OH has a free N-terminal amine.[1] You cannot use this directly for coupling to a resin-bound peptide.[1] Doing so will result in uncontrolled polymerization (the dipeptide coupling to itself). This protocol assumes the conversion to or use of Fmoc-Phe-Lys(Z)-OH as the active building block.[1]
-
C-Terminal Racemization: Unlike single amino acids (urethane-protected at the N-terminus), activating a peptide fragment (amide-protected at the N-terminus) dramatically increases the risk of epimerization at the C-terminal residue (Lysine).[1] This occurs via the Oxazolone (Azlactone) mechanism.
The "Z" Group Context
The Z (Cbz) group on Lysine is highly stable to TFA (used in Fmoc cleavage) and Piperidine (used in Fmoc deprotection). It is typically removed by HF (Boc chemistry) or catalytic hydrogenation.[1] In modern Fmoc-SPPS, Lys(Z) is used strategically to keep the Lysine side chain protected after cleavage from the resin, allowing for post-synthetic modifications or cyclic peptide formation.
Mechanistic Insight: The Racemization Danger[2]
To ensure scientific integrity, we must understand why this coupling is dangerous. When the C-terminal Lysine of the dipeptide is activated, the carbonyl oxygen of the preceding amide bond (the Phe-Lys bond) can attack the activated ester, forming a 5-membered oxazolone ring. This ring allows the alpha-proton of the Lysine to become acidic and labile, leading to rapid loss of chirality (racemization).
Visualization: Oxazolone-Mediated Racemization Pathway[1]
Figure 1: The competition between direct coupling (Green) and oxazolone formation (Red).[1] Protocol conditions must favor the green pathway.
Detailed Experimental Protocol
Phase 1: Preparation of the Building Block
If you possess commercial Fmoc-Phe-Lys(Z)-OH, skip to Phase 2.[1] If you have H-Phe-Lys(Z)-OH, you must protect it first.[1]
Objective: Convert H-Phe-Lys(Z)-OH to Fmoc-Phe-Lys(Z)-OH to prevent self-polymerization.
-
Dissolution: Dissolve 1.0 eq of H-Phe-Lys(Z)-OH in 1:1 Dioxane:H2O. Maintain pH at 8.5–9.0 using Na2CO3.[1]
-
Protection: Add 1.1 eq of Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) dropwise.[1]
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC.[1]
-
Workup: Acidify to pH 2.0 with dilute HCl. Extract into Ethyl Acetate.[1] Wash with brine, dry over MgSO4, and concentrate.
Phase 2: Low-Racemization Coupling Protocol
Standard: Fmoc-SPPS Scale: 0.1 mmol resin loading[1]
Reagents & Solvents Table
| Component | Reagent | Grade/Spec | Purpose |
| Activator | DIC (Diisopropylcarbodiimide) | Synthesis Grade | Carbodiimide (Base-free) |
| Additive | Oxyma Pure | >99% | Suppresses racemization better than HOBt |
| Solvent | DMF (Dimethylformamide) | Amine-free, Dry | Reaction Medium |
| Base | TMP (2,4,6-Collidine) | Anhydrous | Only if using HATU (Avoid DIPEA) |
Step-by-Step Methodology
-
Resin Preparation:
-
Activation Cocktail (Pre-activation at 0°C):
-
In a separate vial, dissolve 3.0 eq of Fmoc-Phe-Lys(Z)-OH in minimal DMF.
-
Add 3.0 eq of Oxyma Pure .[1] Shake to dissolve.
-
Cool the solution to 0°C (Ice bath) for 5 minutes. Reason: Lower temperature reduces oxazolone formation kinetics.[1]
-
Add 3.0 eq of DIC .
-
Note: Do NOT use DIPEA.[1] The absence of tertiary base is crucial for minimizing racemization in segment condensation.
-
-
Coupling Reaction:
-
Transfer the cold activated solution immediately to the resin.
-
Agitate gently at room temperature for 2 to 4 hours .
-
Optimization: For extremely difficult sequences, varying the solvent to 1:1 DMF:DCM can sometimes improve solvation of the protected fragment.
-
-
Monitoring & QC:
-
Drain and wash resin (3x DMF).[1]
-
Perform Kaiser Test (if primary amine) or Chloranil Test (if secondary amine/Proline).[1]
-
Result: If beads remain blue (positive), perform a second coupling (double couple) using fresh reagents, but switch to HATU/HOAt/Collidine (1:1:2 eq) for the second round, strictly limited to 30 minutes to cap unreacted chains.
-
Workflow Diagram
Figure 2: Operational workflow for segment condensation.
Troubleshooting & Critical Notes
Solubility Issues
The hydrophobic nature of the Z-group combined with Phenylalanine can cause aggregation.[1]
-
Solution: If the solution is cloudy, add N-Methylpyrrolidone (NMP) or DMSO (up to 10% v/v) to the coupling mixture. Chaotropic salts like LiCl (0.4M in DMF) can also disrupt aggregation.[1]
Orthogonality of Lys(Z)
-
Fmoc SPPS: The Z group is NOT removed by TFA cleavage. The final peptide will be H-Phe-Lys(Z)-...[1]
-
Removal: If you need free Lysine, you must perform a post-cleavage hydrogenation (H2, Pd/C) or use HF (dangerous, requires special apparatus).
-
Usage: This is ideal if you plan to functionalize the N-terminus of the peptide while keeping the Lysine side chain inert.[1]
Racemization Check
If high purity is required, synthesize a small standard of the D-Lys epimer (Fmoc-Phe-dLys(Z)-OH) to establish an HPLC retention time marker.[1] This allows you to quantify the % racemization in your crude product.
References
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] Organic Process Research & Development. Link[1]
-
Carpino, L. A., & El-Faham, A. (1995). Racemization of C-terminal Amino Acid Residues During Segment Condensation. Journal of Organic Chemistry. Link[1]
-
Bachem Technical Guides. Cleavage of Z-groups and Fragment Condensation. Link
-
Steinauer, R., et al. (1989). Racemization studies in peptide synthesis using the symmetric anhydride and the active ester methods. International Journal of Peptide and Protein Research.[1][2] Link[1]
Sources
Application Note: Strategies for the Cleavage of Z-Protecting Groups from Lysine
Executive Summary
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide synthesis, offering robust protection for the
This application note details three validated protocols for Z-removal: Catalytic Hydrogenolysis (the gold standard), Transfer Hydrogenation (a safer alternative), and Acidolysis (for sulfur-containing peptides).
Mechanism of Action
The cleavage of the Z-group relies on the lability of the benzyl-oxygen bond. Depending on the method, this bond is broken either by reductive insertion (hydrogenolysis) or acid-catalyzed nucleophilic attack (
Mechanistic Pathway (Hydrogenolysis)
In catalytic hydrogenolysis, Palladium (0) inserts into the benzylic C-O bond. The resulting intermediate collapses to release toluene and a carbamic acid, which spontaneously decarboxylates to yield the free amine.[1]
Figure 1: Mechanistic pathway of Z-group removal via catalytic hydrogenolysis.
Experimental Protocols
Method A: Catalytic Hydrogenolysis (The Gold Standard)
Best For: Standard peptides, solution-phase synthesis, substrates without sulfur (Met, Cys). Mechanism: Heterogeneous catalysis.
Reagents:
-
Palladium on Carbon (10 wt. % loading).
-
Hydrogen gas (balloon or Parr shaker).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Acetic acid (AcOH) may be added to protonate the amine and accelerate reaction.
Protocol:
-
Preparation: Dissolve the Z-protected lysine substrate (1.0 mmol) in MeOH (10-20 mL).
-
Expert Tip: If solubility is poor, add 1-5% glacial acetic acid or use DMF/MeOH mixtures.
-
-
Catalyst Addition: Carefully add 10 wt% Pd/C catalyst (10-20% by weight of the substrate).
-
Safety Critical: Pd/C is pyrophoric. Always wet the catalyst with a small amount of solvent under an inert atmosphere (Nitrogen/Argon) before introducing hydrogen to prevent ignition.
-
-
Hydrogenation: Purge the vessel with
gas. For small scales (<1g), a hydrogen-filled balloon is sufficient. Stir vigorously at room temperature (RT). -
Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. Reaction typically completes in 1–4 hours.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[2] Concentrate the filtrate under reduced pressure.
Method B: Transfer Hydrogenation (Safety-Focused)
Best For: Labs without
Protocol:
-
Dissolution: Dissolve substrate (1.0 mmol) in dry MeOH (15 mL).
-
Catalyst: Add 10% Pd/C (10% by weight relative to substrate).
-
Donor Addition: Add anhydrous Ammonium Formate (5–10 equivalents).
-
Reaction: Stir gently at RT or mild reflux (optional). The reaction generates
and gas; ensure venting.-
Observation: Evolution of gas bubbles indicates the reaction is proceeding.
-
-
Workup: Filter through Celite and concentrate. The byproduct (excess ammonium formate) can sublime or be removed via lyophilization.
Method C: Acidolysis (HBr in Acetic Acid)
Best For: Solid-phase peptide synthesis (SPPS), sulfur-containing peptides (where Pd is poisoned). Reagent: 33% HBr in Glacial Acetic Acid.
Protocol:
-
Setup: Place the protected peptide-resin or free peptide in a round-bottom flask.
-
Cleavage Cocktail: Add 33% HBr/AcOH solution (approx. 10 mL per gram of peptide).
-
Scavengers: Add Thioanisole (2-5%) if sensitive residues (Trp, Tyr) are present to scavenge benzyl cations.
-
Reaction: Stir at RT for 60–90 minutes.
-
Termination: Precipitate the peptide by pouring the mixture into cold Diethyl Ether (
). -
Isolation: Centrifuge or filter the precipitate. Wash 3x with cold ether to remove acid traces.
Decision Matrix & Comparative Analysis
Selecting the right method is critical for yield and purity. Use the decision tree below to select the optimal protocol.
Figure 2: Decision tree for selecting Z-deprotection methodology.
Method Comparison Table
| Feature | Catalytic Hydrogenolysis ( | Transfer Hydrogenation | Acidolysis (HBr/AcOH) |
| Primary Mechanism | Reductive Cleavage | Reductive Cleavage | Acid-Catalyzed |
| Reaction Time | 1 - 4 Hours | 1 - 12 Hours | 1 - 2 Hours |
| Sulfur Compatibility | Poor (Catalyst Poisoning) | Poor | Excellent |
| Safety Profile | Flammable ( | High (Solid reagents) | Corrosive (Strong Acid) |
| Selectivity | Cleaves Z, Bzl esters, NO2 | Cleaves Z, Bzl esters | Cleaves Z, Boc, Trt |
| Byproducts | Toluene, | Toluene, | Benzyl Bromide |
Troubleshooting & Expert Tips
Catalyst Poisoning
-
Symptom: Reaction stalls or proceeds very slowly.
-
Cause: Presence of Sulfur (Met, Cys) or trace amines/thiols in the solvent.
-
Solution: Switch to Method C (Acidolysis) . Alternatively, use specialized "sulfur-resistant" Pd catalysts or increase catalyst loading significantly (though this increases cost and side reactions).
Incomplete Cleavage (Acidolysis)
-
Symptom: LC-MS shows M+134 peaks (Z-group remaining).
-
Cause: Old HBr/AcOH solution. HBr is volatile and concentration decreases over time.
-
Solution: Use fresh reagent. Ensure the reaction vessel is sealed tight.
Scavenging Benzyl Cations
-
Issue: During acidolysis, the cleaved benzyl group forms a carbocation (
) that can re-attach to electron-rich rings (Tyr, Trp). -
Solution: Always use Thioanisole or Pentamethylbenzene as scavengers in Method C to trap the benzyl cation.
References
-
Greene's Protective Groups in Organic Synthesis . (Standard Reference). Cleavage of Benzyloxycarbonyl Group. [Link]
-
Journal of Organic Chemistry . Ammonium Formate Catalytic Transfer Hydrogenation. [Link]
Sources
Application Note: Orthogonal Protection Strategy using Fmoc-Lys(Z)-OH in SPPS
Topic: Orthogonal Protection Strategy with Z-Protected Lysine and Fmoc Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This technical guide details the implementation of a three-dimensional orthogonal protection strategy utilizing Fmoc (Base-labile), tBu (Acid-labile), and Z (Benzyloxycarbonyl, Hydrogenolysis/Strong Acid-labile) groups. While standard Fmoc Solid Phase Peptide Synthesis (SPPS) relies on the Fmoc/tBu dichotomy, the incorporation of Fmoc-Lys(Z)-OH allows for the retention of lysine side-chain protection following standard Trifluoroacetic Acid (TFA) resin cleavage.
This strategy is critical for:
-
Post-Cleavage Modification: Selective derivatization of the N-terminus or other residues while Lysine remains masked.
-
Fragment Condensation: Synthesis of protected peptide segments for convergent synthesis.
-
Prevention of Side Reactions: Mitigating branching or intramolecular cyclization involving the
-amino group during downstream processing.[1]
Strategic Overview: The Orthogonality Principle
The success of this protocol rests on the specific stability profile of the Z (Cbz) group relative to Fmoc and tBu.
Stability Matrix
| Protecting Group | Lability (Removal Condition) | Stability (Resistant To) | Role in this Strategy |
| Fmoc ( | Base (20% Piperidine) | Acid (TFA), Hydrogenolysis | Temporary |
| tBu/Boc/Trt (Side-chains) | Acid (95% TFA) | Base, Hydrogenolysis | Standard side-chain protection removed during resin cleavage. |
| Z (Cbz) (Lysine | H | Base (Piperidine), Mild Acid (TFA) | Permanent protection that survives resin cleavage. |
Mechanistic Insight[2][3][4]
-
Fmoc Removal: Proceed via
-elimination induced by secondary amines (Piperidine), generating dibenzofulvene.[3] The Z-carbamate is stable to these basic conditions. -
Resin Cleavage (TFA): The tBu-based groups (Ser, Thr, Tyr, Asp, Glu) and Trt (His, Cys, Asn, Gln) are cleaved via acidolysis, generating stable carbocations. The Z group, lacking a tertiary carbon or electron-rich benzyl system (unlike Trt), remains protonated but uncleaved in TFA, provided "hard" acids (like HBr or TFMSA) are absent.
Workflow Visualization
The following diagram illustrates the synthesis pathway, highlighting the divergence from standard SPPS where all protecting groups are removed simultaneously.
Caption: Workflow for Fmoc-SPPS with Lys(Z) retention. Z-protection survives TFA cleavage, allowing intermediate manipulation before final removal.
Detailed Experimental Protocols
Protocol A: Synthesis and Lys(Z) Incorporation
Objective: Assemble the peptide backbone using standard Fmoc chemistry while incorporating Z-protected Lysine.
Reagents:
-
Fmoc-Lys(Z)-OH (Commercial grade, >99% purity).
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide), amine-free.
Step-by-Step:
-
Resin Swelling: Swell Fmoc-Rink Amide or Wang resin in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Coupling Lys(Z):
-
Dissolve Fmoc-Lys(Z)-OH (4 eq relative to resin loading) and HBTU (3.9 eq) in DMF.
-
Add DIPEA (8 eq). Activate for 2 minutes.
-
Add to resin and shake for 45–60 minutes.
-
Note: The Z group is highly stable; no special precautions are needed during coupling compared to Boc.
-
-
Monitoring: Verify coupling via Kaiser Test (ninhydrin).
-
Completion: Continue synthesis for remaining residues. Perform final N-terminal Fmoc removal if required for the specific application.
Protocol B: Selective Resin Cleavage (Retaining Z)
Objective: Cleave the peptide from the resin and remove acid-labile side chains (tBu, Boc, Trt, Pbf) while keeping Lys(Z) intact.
Critical Consideration: Do not use strong acids like TFMSA, HF, or HBr in this step, as they will degrade the Z group.
Cleavage Cocktail (Reagent K modified):
-
TFA (Trifluoroacetic acid): 90%
-
TIS (Triisopropylsilane): 5%
-
H
O: 2.5% -
DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met present; otherwise replace with water/TIS).
Procedure:
-
Wash the resin with DCM (3x) and dry under nitrogen.
-
Add the Cleavage Cocktail (10 mL per gram of resin).
-
Shake at room temperature for 2 to 3 hours .
-
Causality: This duration is sufficient to cleave the ester/amide linker and remove tBu groups. The Z-carbamate requires much higher acidity or catalytic reduction to cleave, so it remains stable.
-
-
Precipitation: Filter the resin and drop the filtrate into cold Diethyl Ether (-20°C).
-
Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with cold ether.
-
Result: The resulting solid is the peptide with free side chains (Ser, Tyr, etc.) but protected Lys(Z) .
Protocol C: Removal of Z Group (Post-Modification)
Once the intermediate application (e.g., ligation, modification) is complete, the Z group must be removed.
Option 1: Catalytic Hydrogenolysis (Preferred for Sulfur-Free Peptides)
This is the cleanest method, generating only toluene and CO
Reagents:
-
Palladium on Carbon (Pd/C, 10% wt).[4]
-
Hydrogen gas (H
) or Ammonium Formate (Transfer hydrogenation). -
Solvent: MeOH, AcOH, or DMF/H
O mixture.
Procedure:
-
Dissolve the Lys(Z)-peptide in MeOH or 90% AcOH.
-
Add 10% Pd/C catalyst (10–20% by weight of peptide).
-
Hydrogenation:
-
Balloon Method:[4] Bubble H
gas through the solution for 5 min, then stir under H balloon atmosphere for 2–16 hours. -
Transfer Method: Add Ammonium Formate (10 eq) and stir at RT for 1–4 hours.
-
-
Work-up: Filter through Celite to remove the catalyst.[4] (Caution: Pd/C is pyrophoric; keep wet).
-
Concentrate the filtrate and lyophilize.
Option 2: Strong Acidolysis (Required for Sulfur-Containing Peptides)
Sulfur (Cys, Met) poisons Pd catalysts, making hydrogenolysis inefficient. Use TFMSA (Trifluoromethanesulfonic acid) or HBr/AcOH.[1]
Procedure (TFMSA Method):
-
Dissolve dry peptide in TFA.
-
Add Thioanisole (scavenger).
-
Cool to 0°C.
-
Slowly add TFMSA (10% v/v final concentration).
-
Stir for 30–60 minutes at 0°C.
-
Causality: TFMSA super-acidifies the medium, protonating the carbamate oxygen and forcing cleavage via an S
1-like mechanism.
-
-
Precipitate in cold ether as described in Protocol B.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Premature Z Removal | Trace strong acids or high temperature during cleavage. | Ensure cleavage is strictly TFA-based (no mineral acids). Keep temp < 25°C. |
| Incomplete Z Removal (H | Catalyst poisoning (Sulfur) or steric hindrance. | If Cys/Met present, switch to TFMSA. If steric, increase temp to 40°C or use high-pressure hydrogenation. |
| Alkylation of Trp/Tyr | Carbocation re-attachment during Z-removal. | Ensure adequate scavengers (Thioanisole/EDT) are present during TFMSA treatment. |
| Solubility Issues | Lys(Z) is hydrophobic. | Use DMF/AcOH mixtures for the hydrogenolysis step if MeOH is insufficient. |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][5][][3][4][][8][9][10] Chemical Reviews, 109(6), 2455–2504.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
-
Albericio, F. (2000). "Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis." Biopolymers, 55(2), 123–139.
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161–214.
-
Góngora-Benítez, M., et al. (2012). "Multifaceted Roles of Disulfide Bridges: From Protein Folding to Peptide Drugs." Chemical Reviews, 114(2), 901–926. (Discusses orthogonality in complex peptide synthesis).
Sources
- 1. peptide.com [peptide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chempep.com [chempep.com]
- 4. escholarship.org [escholarship.org]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for the Incorporation of H-Phe-Lys(Z)-OH in Solution-Phase Peptide Synthesis
Introduction: The Enduring Relevance of Solution-Phase Peptide Synthesis
While solid-phase peptide synthesis (SPPS) has become the dominant methodology for the routine preparation of peptides, classical solution-phase synthesis remains an indispensable tool in the peptide chemist's arsenal.[1] Its advantages become particularly evident in the large-scale production of shorter peptides and peptide fragments, where the challenges of resin loading, reagent excesses, and final cleavage from a solid support can be circumvented.[2] Furthermore, solution-phase techniques, particularly fragment condensation, offer a powerful strategy for the synthesis of complex and large peptides, allowing for the purification and characterization of intermediate fragments, thereby simplifying the final purification challenge.[2][3]
This application note provides a comprehensive guide to the incorporation of the dipeptide fragment, H-Phe-Lys(Z)-OH, into a growing peptide chain using solution-phase techniques. We will delve into the chemical rationale behind the chosen strategies, provide a detailed, step-by-step protocol for a typical coupling reaction, and address common challenges and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry and peptide synthesis.
The Strategic Choice of H-Phe-Lys(Z)-OH
The dipeptide H-Phe-Lys(Z)-OH offers a strategic advantage in convergent peptide synthesis strategies. By incorporating a pre-formed dipeptide unit, the number of individual coupling and deprotection steps is reduced, often leading to improved overall efficiency and yield. The choice of the benzyloxycarbonyl (Z or Cbz) group for the side-chain protection of lysine is particularly well-suited for solution-phase synthesis.
The Benzyloxycarbonyl (Z) Protecting Group: A Stalwart of Solution-Phase Synthesis
The Z group is one of the classical urethane-type protecting groups and has several features that make it highly valuable in this context:[4][5]
-
Stability: The Z group is stable to the mildly basic conditions that might be used for the deprotection of temporary N-terminal protecting groups like Fmoc, and to the mildly acidic conditions used for the removal of the Boc group. This orthogonality is a cornerstone of modern peptide synthesis.[6]
-
Crystallinity: Z-protected amino acids and peptides are often crystalline solids, which can greatly facilitate their purification by recrystallization, a significant advantage in solution-phase synthesis where chromatographic purification can be costly and time-consuming at scale.[5]
-
Racemization Suppression: Urethane-type protecting groups, including the Z group, are known to suppress racemization during the activation of the carboxylic acid, a critical factor in maintaining the stereochemical integrity of the peptide.
-
Removal Conditions: The Z group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), conditions that are generally mild and do not affect most other protecting groups, with the exception of those also susceptible to hydrogenolysis.[7][8]
Experimental Workflow: A Conceptual Overview
The incorporation of H-Phe-Lys(Z)-OH into a peptide chain follows a logical sequence of activation, coupling, and purification. The carboxylic acid of the dipeptide is activated to form a reactive intermediate, which is then susceptible to nucleophilic attack by the free amino group of the receiving amino acid or peptide ester.
Caption: Workflow for Incorporating H-Phe-Lys(Z)-OH.
Detailed Protocol: Synthesis of a Protected Tripeptide
This protocol details the coupling of H-Phe-Lys(Z)-OH to a C-terminally protected amino acid, for example, Alanine methyl ester (H-Ala-OMe), to form the protected tripeptide Phe-Lys(Z)-Ala-OMe.
Materials:
-
H-Phe-Lys(Z)-OH
-
Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Filtration apparatus (Büchner funnel or sintered glass funnel)
-
Separatory funnel
-
Rotary evaporator
Protocol Steps:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.0 eq) in anhydrous DCM.
-
Add NMM (1.0 eq) to neutralize the hydrochloride salt and generate the free amine. Stir the mixture for 10-15 minutes at room temperature.
-
-
Activation of the Carboxyl Component:
-
In a separate round-bottom flask, dissolve H-Phe-Lys(Z)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Note: If solubility is an issue in DCM, DMF can be used as a solvent or co-solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled solution with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Allow the activation to proceed for 30 minutes at 0 °C.
-
-
Coupling Reaction:
-
To the activated carboxyl component at 0 °C, add the solution of the free amine component (from step 1) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction should be monitored by TLC.[9] A suitable solvent system for this would be a mixture of DCM and methanol (e.g., 95:5 or 9:1 v/v).
-
Spot the reaction mixture, and the starting materials (H-Phe-Lys(Z)-OH and H-Ala-OMe) as references. The reaction is complete when the starting materials are consumed, and a new spot corresponding to the product is observed.
-
-
Work-up and Removal of DCU:
-
Once the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.
-
Filter the mixture through a sintered glass funnel to remove the precipitated DCU.[10] Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and the washings.
-
-
Aqueous Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x) to remove any unreacted amine and NMM.
-
Saturated NaHCO₃ (2 x) to remove unreacted HOBt and any remaining acidic components.
-
Brine (1 x) to reduce the water content in the organic phase.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product obtained after evaporation can often be purified by crystallization.[11] Common solvent systems for crystallization of protected peptides include ethyl acetate/hexane or DCM/ether.
-
If crystallization is not successful or does not yield a product of sufficient purity, purification by silica gel column chromatography may be necessary. A gradient of methanol in DCM is a typical eluent system.[12]
-
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| H-Phe-Lys(Z)-OH | 1.0 eq | Limiting reagent |
| H-Ala-OMe·HCl | 1.0 eq | Amine component |
| DCC | 1.1 eq | Coupling agent |
| HOBt | 1.1 eq | Reduces racemization and improves efficiency[13] |
| NMM | 1.0 eq | Neutralizes HCl salt of the amine component |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM or DMF | Good solubility for reactants |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions |
| Reaction Time | 12-24 hours | Allows for complete reaction |
Final Deprotection of the Z-Group
Once the desired peptide sequence has been assembled, the Z group can be removed by catalytic hydrogenation.
Protocol for Z-Group Deprotection:
-
Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture containing acetic acid.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the deprotected peptide.
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient activation time or temperature.- Steric hindrance.- Poor solubility of reactants. | - Increase reaction time.- Consider a more potent coupling reagent like HBTU or HATU.- Use DMF or a co-solvent to improve solubility.[14] |
| Low Yield | - Incomplete reaction.- Loss of product during work-up.- Side reactions. | - Ensure complete reaction by TLC.- Be careful during aqueous extractions to avoid emulsions.- Use the recommended stoichiometry of HOBt to suppress side reactions. |
| Presence of DCU in final product | - Inefficient filtration. | - Ensure complete precipitation of DCU by cooling before filtration.- Wash the crude product with a solvent in which DCU has low solubility (e.g., ether).[10] |
| Racemization | - High reaction temperature.- Absence of an anti-racemization agent. | - Maintain a low temperature during the activation and initial coupling phase.- Always use HOBt or a similar additive with carbodiimide coupling agents. |
Conclusion
The use of H-Phe-Lys(Z)-OH in solution-phase peptide synthesis represents a powerful and strategic approach for the efficient construction of peptides. By leveraging the stability and purification advantages of the Z-protecting group in a fragment condensation strategy, researchers can effectively synthesize target peptides on a scale that may be challenging with standard solid-phase techniques. The protocols and insights provided in this application note offer a robust framework for the successful incorporation of this and similar dipeptide fragments into complex peptide targets.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. Retrieved from [Link]
-
Rojas, C. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]
-
Zimmerman, J., et al. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. PMC. Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
Anwer, M. K., & Spatola, A. F. (1980). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra for enzyme-mediated ePLys(Z)-Phe (above); ePLysPhe (below). Retrieved from [Link]
-
ACS Publications. (2026). Modular Antifreeze Peptides: Sequence-Driven Control of Ice Recrystallization and Hydration Dynamics. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tripeptides a) Cbz‐L‐Ala‐L‐Phe‐L‐Leu‐OEt and b) Cbz‐L‐Lys(Boc)‐L‐Pro‐L‐Val‐OMe by sequential coupling, deprotection, and subsequent coupling in water with TPGS‐750‐M. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Narita, M., et al. (1983). Prediction and improvement of protected peptide solubility in organic solvents. PubMed. Retrieved from [Link]
-
ResearchGate. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]
-
Danishefsky, S. J., et al. (2019). A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides. PMC. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Peptide Synthesis via Fragment Condensation. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O– THF. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
-
Gabriel, T. F., et al. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). KR102177642B1 - Process for the Preparation of Tripeptide.
-
ResearchGate. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Retrieved from [Link]
-
ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]
-
ResearchGate. (2022). How Can I Remove DCU, byproduct of DCC coupling reactions? Retrieved from [Link]
-
MDPI. (2022). Enantioselective Recognition of Lysine and Phenylalanine Using an Imidazole Salt-Type Fluorescent Probe Based on H 8 -BINOL. Retrieved from [Link]
-
Vabré, J., et al. (2025). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Journal of Peptide Science. Retrieved from [Link]
-
Acta Crystallographica Section F. (n.d.). Purification, crystallization and preliminary X-ray diffraction of the G3BP1 NTF2-like domain. Retrieved from [Link]
-
Giraud, B., et al. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. ACS Publications. Retrieved from [Link]
-
ElAmin, B., et al. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Journal of Organic Chemistry. Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
Reddit. (n.d.). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chempep.com [chempep.com]
- 3. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. digital.csic.es [digital.csic.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 10. Workup [chem.rochester.edu]
- 11. Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
Application Note: Strategic Utilization of H-Phe-Lys(Z)-OH in Convergent Peptide Synthesis
[1]
Executive Summary
The dipeptide H-Phe-Lys(Z)-OH (L-Phenylalanyl-N
This guide details the physicochemical properties, handling protocols, and specific methodologies for utilizing H-Phe-Lys(Z)-OH as a nucleophilic building block in fragment condensation and its subsequent deprotection.[1]
Chemical Specifications & Handling
Understanding the amphiphilic nature of H-Phe-Lys(Z)-OH is prerequisite to successful coupling.[1] The hydrophobic Z-group and Phenylalanine side chain contrast with the polar zwitterionic backbone, creating specific solubility challenges.
| Property | Specification | Experimental Implication |
| Formula | Molecular Weight: ~427.5 g/mol | |
| Appearance | White to off-white powder | Hygroscopic; store desiccated at -20°C. |
| Solubility | Poor: Water, Ethanol Good: DMF, DMSO, AcOH | Critical: Do not attempt to dissolve in pure aqueous buffers for coupling.[1][2] Use DMF/DMSO as primary solvent.[1] |
| pKa (approx) | For nucleophilic attack, the | |
| Stability | Stable to TFA, mild base. | Orthogonality: Compatible with Boc/Fmoc strategies. |
Application 1: Fragment Condensation (Chemical Ligation)[1][3]
In this workflow, H-Phe-Lys(Z)-OH serves as the nucleophile (amine component) .[1] It is coupled to an activated N-terminal fragment (carboxyl component).[1] This method is superior to stepwise synthesis when the Phe-Lys bond is difficult to form on-resin due to aggregation.[1]
Strategic Workflow Diagram[1]
Figure 1: Workflow for utilizing H-Phe-Lys(Z)-OH as an amine component in solution-phase synthesis.
Detailed Protocol: Solution-Phase Coupling
Objective: Synthesize Boc-Ala-Phe-Lys(Z)-OH (Model Tripeptide).
Reagents:
-
H-Phe-Lys(Z)-OH (1.0 eq)[1]
-
Boc-Ala-OSu (N-hydroxysuccinimide ester) (1.1 eq)[1]
-
DMF (Dimethylformamide), Anhydrous
-
DIPEA (N,N-Diisopropylethylamine)[1]
Step-by-Step Procedure:
-
Solubilization:
-
Weigh 1.0 mmol (approx. 427 mg) of H-Phe-Lys(Z)-OH into a round-bottom flask.
-
Add 5-10 mL of anhydrous DMF.[1] Sonication may be required.[1][3]
-
Critical Step: The zwitterion will not dissolve fully until the base is added. Add DIPEA (1.2 eq) dropwise.[1] The solution should clear as the
-amine is deprotonated and the carboxylate forms a soluble salt.[1]
-
-
Coupling Reaction:
-
Dissolve Boc-Ala-OSu (1.1 mmol) in minimal DMF (2 mL).
-
Add the activated ester solution to the peptide solution dropwise at Room Temperature (RT).
-
Stir under nitrogen atmosphere for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (CHCl
:MeOH:AcOH 85:10:5) or HPLC.[1] The starting material H-Phe-Lys(Z)-OH peak should disappear.[1]
-
-
Workup & Isolation:
-
Evaporate DMF under reduced pressure (rotary evaporator, <40°C).
-
Redissolve the oily residue in EtOAc (50 mL).
-
Wash 1: 5% Citric Acid or KHSO
(3x 20 mL) to remove excess DIPEA and unreacted amine.[1] Note: The product has a free COOH, so it stays in the organic layer at acidic pH. -
Wash 2: Brine (2x 20 mL).
-
Dry over Na
SO , filter, and concentrate. -
Precipitate by adding cold Diethyl Ether or Hexane.[1]
-
Application 2: Catalytic Hydrogenolysis (Z-Deprotection)[1]
The Benzyloxycarbonyl (Z) group is unique because it is stable to the acidic conditions used to remove Boc (TFA) and the basic conditions used to remove Fmoc (Piperidine). It is removed primarily by catalytic hydrogenolysis, yielding the free amine and volatile byproducts (Toluene and CO
Mechanism: Palladium coordinates with the alkene of the phenyl ring and hydrogen, facilitating the cleavage of the benzylic C-O bond.
Deprotection Pathway[1][5][6]
Figure 2: Mechanism of Z-group removal via catalytic hydrogenolysis.[1]
Detailed Protocol: Hydrogenolysis
Safety Note: Dry Pd/C is pyrophoric.[1] Always wet the catalyst with an inert solvent (toluene or water) under an inert atmosphere (Argon/Nitrogen) before introducing Hydrogen.
Reagents:
-
Solvent: MeOH (Methanol) or MeOH/AcOH (9:[1]1) if solubility is an issue.
-
Hydrogen gas (Balloon or Hydrogenator)[1]
Step-by-Step Procedure:
-
Preparation:
-
Dissolve the peptide in MeOH. If the peptide aggregates, add small amounts of Acetic Acid (AcOH) or DMF.
-
Concentration: ~10-20 mg/mL.[1]
-
-
Catalyst Addition:
-
Flush the reaction vessel with Nitrogen.
-
Add 10% Pd/C (10% by weight of the peptide substrate). Example: For 100mg peptide, use 10mg Pd/C.
-
-
Hydrogenation:
-
Evacuate the vessel and backfill with Hydrogen gas (repeat 3 times).
-
Stir vigorously at RT under H
atmosphere (1 atm balloon is usually sufficient). -
Time: 1–4 hours.
-
Monitoring: HPLC is essential.[1] The product will shift to a lower retention time (more polar due to free amine).
-
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely (fire hazard). Wash the pad with MeOH.
-
Concentrate the filtrate.
-
Lyophilize to obtain the final deprotected peptide as a powder.
-
Quality Control & Troubleshooting
Analytical Parameters (HPLC/MS)
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: H-Phe-Lys(Z)-OH is hydrophobic.[1] Expect elution at higher %B (e.g., 40-60% B) compared to the deprotected H-Phe-Lys-OH (which elutes earlier).[1]
Troubleshooting Table[1]
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Zwitterionic nature / Hydrophobicity | Add DIPEA (for coupling) or AcOH (for hydrogenation).[1] Switch solvent to DMSO if DMF fails.[1] |
| Racemization | Over-activation or high base concentration | Maintain base equivalents strictly < 2.0 eq during coupling.[1] Use HOBt/HOAt additives if using carbodiimide coupling.[1][8] |
| Incomplete Hydrogenolysis | Catalyst poisoning (Sulfur?) or steric hindrance | Add fresh Pd/C. Increase H |
| Gelation | Peptide aggregation | Add chaotropic salts (LiCl) or use HFIP (Hexafluoroisopropanol) as a co-solvent during coupling.[1] |
References
-
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[1] (Classic reference for Z-group properties and solubility).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1] (Authoritative source for Z-deprotection mechanisms).
-
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.[1] (Foundational text for fragment condensation strategies). Link[1]
-
Sigma-Aldrich. (n.d.).[1] Product Specification: H-Lys(Z)-OH.[1][5][6][9] Accessed Oct 2023.[1] Link (Proxy for physicochemical data verification).
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. Phe-Lys | C15H23N3O3 | CID 15607820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. H-Lys(Z)-OH = 99.0 NT 1155-64-2 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. chempep.com [chempep.com]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols: A Scientist's Guide to HPLC Purification of Peptides Containing Lys(Z)
For researchers, synthetic chemists, and professionals in drug development, the purification of synthetic peptides is a critical step that dictates the success of subsequent applications. This guide provides an in-depth technical overview and a detailed protocol for the purification of peptides containing lysine residues protected with the benzyloxycarbonyl (Z) group, Lys(Z), using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure a robust and reproducible purification process.
The Challenge of the Z-Group: Understanding its Impact on Peptide Behavior
The benzyloxycarbonyl (Z) group is a classic and still widely utilized protecting group for the ε-amino group of lysine in peptide synthesis.[1] Its primary role is to prevent unwanted side reactions at the lysine side chain during the sequential addition of amino acids.[1] However, the very features that make it an effective protecting group introduce specific challenges and considerations for purification.
The Z-group, with its benzyl moiety, is significantly hydrophobic and aromatic . This property dramatically increases the overall hydrophobicity of the peptide, leading to stronger interactions with the non-polar stationary phase in RP-HPLC.[2][3] Consequently, peptides containing Lys(Z) typically exhibit longer retention times compared to their unprotected counterparts and require higher concentrations of organic solvent for elution. This increased retention can be advantageous for separating the target peptide from more polar, hydrophilic impurities such as deletion sequences lacking the Lys(Z) residue.
A crucial aspect of any purification strategy is the stability of all chemical moieties under the chosen conditions. The Z-group is stable to the mildly acidic conditions typically used for Fmoc-group removal during solid-phase peptide synthesis (SPPS) but is labile to strong acids like HF and HBr/AcOH, or catalytic hydrogenation (H₂/Pd).[1][4] Standard RP-HPLC mobile phases, which are aqueous solutions of acetonitrile or methanol containing 0.1% trifluoroacetic acid (TFA), are generally considered compatible with the Z-group, minimizing the risk of premature deprotection on the column.
The Purification Workflow: A Strategic Overview
The purification of a Lys(Z)-containing peptide is a multi-stage process that begins with careful planning and culminates in the acquisition of a highly pure product. Each step is critical for the overall success of the purification.
Figure 1. High-level workflow for the purification of Lys(Z)-containing peptides.
Foundational Principles: Reversed-Phase Chromatography of Protected Peptides
RP-HPLC separates molecules based on their hydrophobicity.[2][5][6] The process involves a non-polar stationary phase (typically silica chemically modified with C18 or C8 alkyl chains) and a polar mobile phase.[5][7]
-
Binding: The crude peptide mixture is loaded onto the column in a mobile phase with a low concentration of organic solvent. The hydrophobic parts of the peptide, including the Z-group on lysine, adsorb to the hydrophobic stationary phase.
-
Elution: A gradient of increasing organic solvent (e.g., acetonitrile) is applied.[2][6] This decreases the polarity of the mobile phase, disrupting the hydrophobic interactions and causing the peptides to elute from the column. More hydrophobic peptides, such as those containing Lys(Z), require a higher concentration of organic solvent to elute.
The diagram below illustrates the interaction of a Lys(Z)-containing peptide with a C18 stationary phase.
Figure 2. The hydrophobic Z-group enhances binding to the C18 phase.
Detailed Application Protocol
This protocol is designed for the purification of a crude, lyophilized peptide containing one or more Lys(Z) residues.
Materials and Equipment
| Category | Item | Specifications |
| Instrumentation | Preparative HPLC System | Binary pump, autosampler, UV detector, fraction collector |
| Analytical HPLC System | For purity analysis | |
| Mass Spectrometer (MS) | ESI or MALDI for mass verification | |
| Lyophilizer (Freeze-dryer) | For sample drying | |
| Columns | Preparative RP Column | C18 or C8, 5-10 µm particle size, 100-300 Å pore size |
| Analytical RP Column | C18 or C8, <5 µm particle size, 100-300 Å pore size | |
| Reagents | Mobile Phase A | HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) TFA | |
| Sample Solvents | Mobile Phase A, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) |
Step-by-Step Methodology
Step 1: Crude Peptide Analysis and Solubility Testing
-
Rationale: Before committing the bulk of your crude material to a preparative run, it is essential to characterize it. This analytical run provides information on the complexity of the mixture, the approximate retention time of the target peptide, and helps in designing an optimal purification gradient.[8] The significant hydrophobicity of Lys(Z)-containing peptides can lead to poor solubility in purely aqueous solutions.[9]
-
Protocol:
-
Dissolve a small amount of the crude peptide (~1 mg) in 1 mL of a suitable solvent. Start with Mobile Phase A. If solubility is poor, try a mixture of water/ACN (e.g., 70:30) with 0.1% TFA, or use a small amount of DMSO or DMF to dissolve the peptide first, then dilute with Mobile Phase A.[10] Caution: Ensure the final concentration of strong organic solvent in the injected sample is low enough to allow the peptide to bind to the column head.
-
Filter the sample through a 0.22 µm syringe filter.[6]
-
Perform an analytical RP-HPLC run using a broad gradient (e.g., 5-95% B over 30 minutes).
-
Analyze the major peak and key impurities by MS to confirm the identity of the target peptide.
-
Step 2: Preparative HPLC Method Development
-
Rationale: The analytical chromatogram is the blueprint for the preparative gradient. For efficient separation, the gradient should be focused around the elution point of the target peptide. A shallower gradient increases the separation between the target peak and closely eluting impurities.[11]
-
Protocol:
-
Based on the analytical run, design a focused gradient for the preparative separation. For example, if the peptide elutes at 60% B in the scouting run, a preparative gradient might be 45-75% B over 60 minutes.
-
Column Selection: A C18 column is a standard choice.[12] For exceptionally hydrophobic peptides, a C8 or C4 column can reduce retention times and improve peak shape.[10][13] A wide-pore (300 Å) packing is often beneficial for larger peptides.[13]
-
Mobile Phase Preparation: Prepare fresh mobile phases A and B. Filter and degas the solvents to prevent air bubbles in the system.[6]
-
Step 3: Preparative HPLC Run and Fraction Collection
-
Rationale: This is the core purification step. The goal is to load an appropriate amount of crude material without overloading the column, which would compromise resolution.
-
Protocol:
-
Dissolve the crude peptide in the minimum volume of a suitable solvent, as determined in Step 1. The loading solvent should be as weak (low organic content) as possible.
-
Equilibrate the preparative column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
Inject the sample and begin the gradient elution.
-
Monitor the elution profile at a wavelength of 210-220 nm, where the peptide bond absorbs strongly.[2][5]
-
Collect fractions across the entire elution profile of the target peptide and its surrounding impurities.
-
Step 4: Analysis of Collected Fractions
-
Rationale: Each collected fraction must be analyzed to determine its purity before pooling.
-
Protocol:
-
Inject a small aliquot of each collected fraction onto the analytical HPLC system using the initial scouting gradient.
-
Analyze the fractions containing the target peptide by MS to re-confirm its identity.
-
Based on the purity determined by analytical HPLC (typically >95% or as required), select the fractions to be combined.
-
Step 5: Pooling and Lyophilization
-
Rationale: The final steps are to combine the pure fractions and remove the HPLC solvents to obtain the final product as a stable, dry powder.
-
Protocol:
-
Combine the fractions that meet the desired purity specification into a single container.
-
Freeze the pooled solution completely (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the frozen sample until all the solvent (water, ACN, and TFA) has sublimated, yielding a fluffy, white powder.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silica; column overloading. | Ensure 0.1% TFA is in both mobile phases.[11] Reduce sample load. Consider a high-purity silica column. |
| Peptide is Insoluble | High hydrophobicity due to Z-group and sequence. | Use co-solvents like DMSO, DMF, or isopropanol for dissolution.[10] Elevate column temperature (e.g., 40-60°C) to improve solubility and peak shape. |
| No/Poor Retention | Sample dissolved in too strong a solvent; wrong column. | Dilute sample in Mobile Phase A before injection. Use a more retentive column (C18 instead of C8). |
| Co-elution of Impurities | Gradient is too steep; insufficient resolution. | Decrease the gradient slope (%B/min) around the target peak.[11] Try an alternative organic modifier (e.g., methanol) or a different stationary phase (e.g., Phenyl). |
References
-
Schepartz Lab. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. Retrieved from [Link]
- Sokolowska, I., & Cullis, P. M. (2003). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in Molecular Biology, 251, 115-126.
- Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 3-38.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Keyte, J. W., & Atherton, E. (2004). Peptide Purification by HPLC. In M. I. Aguilar (Ed.), HPLC of Peptides and Proteins: Methods and Protocols (pp. 49-65). Humana Press.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved from [Link]
-
Wuhan Golden Wing Pharmaceutical Co., Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Powers, J. C., & Asaad, N. (2024).
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
- Vydac. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 560-569.
- Powers, J. C., & Asaad, N. (2024).
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N-terminus.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Harscoat-Schiavo, C., et al. (2012). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
-
Roy, A. (2014). How can I get a proper HPLC for hydrophobic peptide? ResearchGate. Retrieved from [Link]
-
Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
-
The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]
- Lee, S. H. (2018). Has anyone encountered that for some short peptide sequences, the way you handle/lyophilize it after SPPS synthesis affects its behavior?
- Wang, Y., et al. (2013). Selective cleavage enhanced by acetylating the side chain of lysine. Journal of Mass Spectrometry, 48(10), 1134-1141.
- Yang, H., et al. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. Retrieved from [Link]
- Kovach, T. (n.d.).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]
- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Royal Society of Chemistry.
- Mant, C. T., et al. (2011). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
- Tripet, B., et al. (2007). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography.
- Giralt, E., et al. (2006). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2006(1), 107-114.
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. renyi.hu [renyi.hu]
- 7. researchgate.net [researchgate.net]
- 8. renyi.hu [renyi.hu]
- 9. nestgrp.com [nestgrp.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
mass spectrometry analysis of peptides with H-Phe-Lys(Z)-OH
Application Note: Mass Spectrometry Analysis of H-Phe-Lys(Z)-OH
Executive Summary
This technical guide details the mass spectrometry (MS) analysis of H-Phe-Lys(Z)-OH , a dipeptide derivative frequently encountered as a synthetic intermediate or enzymatic substrate. The molecule consists of Phenylalanine (Phe) coupled to a Lysine (Lys) residue, where the epsilon-amine of the lysine is protected by a Benzyloxycarbonyl (Z or Cbz) group.
The presence of the Z-group significantly alters the physicochemical properties of the peptide, increasing hydrophobicity and reducing the basicity of the lysine side chain. This protocol addresses the specific challenges of ionizing and fragmenting this molecule, providing a validated workflow for researchers in peptide synthesis and drug discovery.
Chemical Identity & Physicochemical Properties
Understanding the substrate is the first step in accurate MS analysis.
-
Compound Name: H-Phe-Lys(Z)-OH (L-Phenylalanyl-N-epsilon-benzyloxycarbonyl-L-lysine)
-
Molecular Formula:
-
Exact Mass (Monoisotopic): 427.2107 Da
-
Molecular Weight (Average): 427.49 g/mol
-
Key Structural Features:
-
N-terminus: Free amine (Primary protonation site).
-
C-terminus: Free carboxylic acid.
-
Side Chain: Lysine
-amine protected by a carbamate (Z-group). -
Hydrophobicity: High (due to the benzyl ring of the Z-group and the phenyl ring of Phe).
-
| Property | Value | Note |
| [M+H]⁺ | 428.2180 m/z | Primary ion in positive ESI. |
| [M+Na]⁺ | 450.1999 m/z | Common adduct in non-desalted samples. |
| [M-H]⁻ | 426.1950 m/z | Observable in negative mode (Carboxyl deprotonation). |
| Solubility | DMSO, MeOH, ACN | Poor solubility in pure water. |
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg of H-Phe-Lys(Z)-OH in 1 mL of DMSO or 50% Acetonitrile (ACN) .
-
Rationale: The hydrophobic Z-group and Phe residue can cause precipitation in pure aqueous buffers.
-
-
Working Solution: Dilute stock to 10 µM (approx. 4 µg/mL) in 50:50 Water:ACN + 0.1% Formic Acid (FA) .
-
Rationale: Formic acid ensures protonation of the N-terminal amine, facilitating ionization in positive mode.
-
Liquid Chromatography (LC) Conditions
Direct infusion is possible for pure standards, but LC is recommended for impurity profiling.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Desalting)
-
1-6 min: 5%
95% B (Elution of hydrophobic Z-peptide) -
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 - 0.4 mL/min.
Mass Spectrometry Parameters (ESI Source)
-
Ionization Mode: Electrospray Ionization (ESI), Positive (+).[1]
-
Capillary Voltage: 3500 V.
-
Fragmentor/Cone Voltage: 100-120 V (Keep moderate to prevent in-source fragmentation of the Z-group).
-
Gas Temperature: 300°C.
-
Collision Energy (CID): Stepped energy (10, 20, 40 eV) is ideal to capture both labile Z-group loss and backbone cleavage.
Data Interpretation & Fragmentation Analysis
The MS/MS spectrum of H-Phe-Lys(Z)-OH is distinct due to the lability of the Z-protecting group.
Fragmentation Pathway
Upon Collision Induced Dissociation (CID), the molecule undergoes two primary fragmentation channels:[2]
-
Side Chain Cleavage (Diagnostic): The Z-group (benzyloxycarbonyl) readily fragments to yield the Tropylium ion (C₇H₇⁺) or loses the benzyl carbamate moiety.
-
Peptide Backbone Cleavage: Formation of standard
and ions.[3]
Key Diagnostic Ions
| m/z (approx) | Ion Identity | Origin/Mechanism |
| 428.2 | Precursor Ion. | |
| 91.05 | Tropylium Ion . Diagnostic for Z-group. Very high intensity. | |
| 120.08 | Phe Immonium Ion . Characteristic of Phenylalanine. | |
| 281.15 | Lys(Z) residue fragment (cleavage at Phe-Lys bond). | |
| 148.06 | Phe acylium ion (often loses CO to form a1 at 120). | |
| 337.1 | Loss of Benzyl group (neutral loss). | |
| 293.1 | Loss of Z-group (Benzyl + CO2). Reverts to H-Phe-Lys-OH species.[4] |
Visualizations
Figure 1: Analytical Workflow
Caption: Step-by-step workflow for the preparation and LC-MS/MS analysis of Z-protected dipeptides.
Figure 2: Fragmentation Logic
Caption: MS/MS fragmentation pathways showing the diagnostic loss of the Z-group and peptide backbone cleavage.
Troubleshooting & Best Practices
-
Low Signal Intensity:
-
Cause: Poor solubility or ion suppression.
-
Fix: Ensure organic content is
50% in the injection solvent. Verify the Z-group has not degraded (check for m/z 294 peak in MS1, indicating deprotection).
-
-
In-Source Fragmentation:
-
Observation: Presence of m/z 91 or 294 in the MS1 scan.
-
Fix: Lower the Fragmentor voltage. The Z-group carbamate is relatively stable but can cleave under harsh source conditions.
-
-
Carryover:
-
Cause: Hydrophobic Z-group sticking to the C18 column.
-
Fix: Ensure the LC gradient reaches 95% ACN and hold for at least 2 minutes between runs. Use a needle wash containing 50% Isopropanol.
-
References
-
PubChem. (2025).[4] Lys-Phe Compound Summary (CID 151410). National Library of Medicine. Retrieved from [Link][4]
-
Matrix Science. (n.d.). Peptide Fragmentation Nomenclature and Mechanisms. Retrieved from [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mascot help: Peptide fragmentation [matrixscience.com]
- 4. Lys-Phe | C15H23N3O3 | CID 151410 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: NMR Characterization of H-Phe-Lys(Z)-OH Containing Peptides
Abstract & Scope
This guide details the structural characterization of peptides containing the H-Phe-Lys(Z)-OH motif using high-resolution solution-state NMR. The presence of the Carbobenzyloxy (Cbz or Z) protecting group on the lysine side chain, combined with the aromatic phenylalanine residue, presents specific spectral overlap challenges in the aromatic region (7.1 – 7.4 ppm). This protocol provides a robust, self-validating workflow to unambiguously assign the backbone connectivity, distinguish the two aromatic systems, and verify the integrity of the protecting group.
Target Molecule:
-
Sequence: H-Phenylalanine-Lysine(N-epsilon-Z)-OH
-
Formula: C₂₃H₂₉N₃O₅ (Free base)
-
Key Features: Hydrophobic aromatic stacking, urethane (carbamate) side-chain protection.
Chemical Context & Spectral Challenges
The H-Phe-Lys(Z)-OH dipeptide usually exists as a trifluoroacetate (TFA) or hydrochloride (HCl) salt following solid-phase peptide synthesis (SPPS). Characterization in DMSO-d₆ is preferred over D₂O due to the hydrophobicity of the Z-group and to prevent the exchange of amide protons, which are critical for structural verification.
Key Spectral Features (DMSO-d₆)
| Moiety | Proton Type | Approx. Shift (δ ppm) | Multiplicity | Diagnostic Value |
| Backbone | N-Term NH₃⁺ | 8.0 - 8.3 | Broad s | Indicates salt form (TFA/HCl). |
| Backbone | Lys Amide NH | 8.1 - 8.5 | Doublet | Confirms peptide bond. |
| Phe Side Chain | Aromatic Ring | 7.1 - 7.3 | Multiplet | Overlaps with Z-group. |
| Z-Group | Aromatic Ring | 7.3 - 7.4 | Multiplet | Overlaps with Phe. |
| Z-Group | Benzylic CH₂ | 4.9 - 5.1 | Singlet | Critical: Confirming Z-group presence. |
| Z-Group | Urethane NH (ε) | 7.0 - 7.3 | Triplet | Often broad; confirms side-chain protection. |
| Lys Side Chain | ε-CH₂ | 2.9 - 3.1 | Quartet | Coupled to Urethane NH. |
Experimental Protocol
Sample Preparation
Objective: Create a homogeneous solution free of aggregates.
-
Massing: Weigh 5.0 – 10.0 mg of the peptide salt into a clean vial.
-
Solvent Addition: Add 600 µL of DMSO-d₆ (99.9% D, containing 0.03% v/v TMS).
-
Note: Avoid D₂O as it causes precipitation of the Z-protected species and exchanges amide protons.
-
-
Dissolution: Vortex gently for 30 seconds. If the solution appears cloudy, sonicate for 1 minute.
-
Transfer: Transfer to a high-precision 5mm NMR tube (e.g., Wilmad 535-PP).
-
Reference: Ensure TMS is present for 0.00 ppm referencing. Alternatively, reference to residual DMSO pentet at 2.50 ppm.
Acquisition Parameters (600 MHz recommended)
Standard pulse sequences are sufficient, but specific parameter optimization ensures resolution of the aromatic overlap.
-
Temperature: 298 K (25°C).
-
1D ¹H: 64 scans, 2s relaxation delay.
-
2D ¹H-¹H COSY: Magnitude mode, 2048 x 256 points.
-
2D ¹H-¹H TOCSY: Mixing time = 80ms (crucial for tracing the full Lys side chain).
-
2D ¹H-¹³C HSQC: Multiplicity-edited (CH/CH₃ positive, CH₂ negative) to distinguish β/γ/δ/ε carbons.
-
2D ¹H-¹³C HMBC: Optimized for 8 Hz long-range coupling (connects carbonyls to protons).
Assignment Strategy & Logic
The core challenge is distinguishing the Phenylalanine ring from the Z-group ring. We use a "Divide and Conquer" approach.
Workflow Diagram
The following diagram illustrates the logical flow for assigning the specific residues and confirming the protecting group.
Figure 1: Logical workflow for the sequential assignment of H-Phe-Lys(Z)-OH.
Step-by-Step Analysis
Step 1: The Lysine Side Chain (TOCSY)
The Lysine spin system is the longest continuous chain.
-
Locate the Lys amide doublet (~8.2 ppm).
-
In the TOCSY spectrum, look for correlations extending from this NH to the α-H (~4.1 ppm) and further upfield to the side chain (β, γ, δ).
-
Validation: The TOCSY should show a correlation terminating at the ε-CH₂ (~3.0 ppm).
-
Z-Linkage: The ε-CH₂ will show a COSY correlation to the Urethane NH (triplet, ~7.2 ppm). Note: If the Urethane NH is exchanged/broad, this correlation may be weak.
Step 2: The Phenylalanine Spin System
-
Locate the Phe amine/amide signal . (If N-terminal, it is likely a broad NH₃⁺ signal).
-
Trace to the α-H (~4.5 ppm) and the β-CH₂ (~3.0 ppm).
-
Aromatic Connection: The β-CH₂ will show strong COSY/TOCSY correlations to the aromatic multiplet at 7.1-7.3 ppm.
Step 3: Deconvoluting the Aromatics (HMBC)
This is the critical quality control step to ensure the Z-group is intact and distinct from the Phe ring.
-
Z-Group Benzylic CH₂: Locate the sharp singlet/AB-quartet at ~5.0 ppm.
-
HMBC Correlation:
-
The Z-benzylic protons (5.0 ppm) will correlate to the Urethane Carbonyl (~156 ppm).
-
The Lysine ε-CH₂ (3.0 ppm) will also correlate to this same Urethane Carbonyl (~156 ppm).
-
Result: This "bridge" unambiguously proves the Z-group is covalently attached to the Lysine.
-
Structural Connectivity Map
Figure 2: Connectivity map highlighting the critical HMBC correlations (yellow diamonds) that link the protecting group to the peptide.
Data Summary Table
Use the following table template to report your findings.
| Residue | Atom | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Correlations (2D) |
| Phe-1 | NH₃⁺ | 8.10 | br s | - | - |
| α-CH | 4.52 | m | 54.2 | COSY to β | |
| β-CH₂ | 3.05 | m | 37.1 | HMBC to Aromatics | |
| Ar-H | 7.20-7.30 | m | 127-129 | - | |
| Lys-2 | NH | 8.45 | d | - | NOE to Phe-α |
| α-CH | 4.25 | m | 52.8 | COSY to NH, β | |
| β-CH₂ | 1.70 | m | 31.5 | - | |
| γ-CH₂ | 1.35 | m | 22.4 | - | |
| δ-CH₂ | 1.40 | m | 29.1 | - | |
| ε-CH₂ | 2.98 | q | 40.2 | COSY to Z-NH | |
| Z-NH | 7.22 | t | - | HMBC to Z-CO | |
| Z-Group | Z-CO | - | - | 156.1 | HMBC from ε-CH₂, Z-CH₂ |
| Z-CH₂ | 5.01 | s | 65.3 | HMBC to Z-Ring, Z-CO | |
| Z-Ar | 7.30-7.40 | m | 128-129 | - |
Troubleshooting & Tips
-
Water Suppression: Even in DMSO, moisture absorption can create a water signal at 3.33 ppm. Ensure this does not obscure the Lysine ε-CH₂ or Phe β-CH₂ signals (though these are usually ~3.0 ppm, safe from water). Use presaturation if necessary.
-
Broad Peaks: If the Z-NH (urethane) is invisible, the sample may be too acidic or wet, causing fast exchange. Drying the sample or lowering the temperature to 283 K (10°C) can sharpen this proton.
-
Stereochemistry: To confirm the L-configuration (absence of racemization during synthesis), Marfey's method (LC-MS) is preferred, but NMR can detect gross racemization by the appearance of "shadow peaks" (diastereomeric impurities) near the α-protons.
References
-
Biological Magnetic Resonance Data Bank (BMRB). Amino Acid Chemical Shift Data. [Link]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2] Chemical Reviews, 109(6), 2455-2504. (Reference for Z-group stability and shifts). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of H--Phe-Lys(Z)-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of H-Phe-Lys(Z)-OH during solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have curated this resource to provide both quick solutions and in-depth troubleshooting strategies, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the coupling of H-Phe-Lys(Z)-OH.
Q1: Why is the coupling of H-Phe-Lys(Z)-OH often problematic?
A1: The coupling of H-Phe-Lys(Z)-OH can be challenging due to a combination of factors. The bulky benzyloxycarbonyl (Z) protecting group on the lysine side-chain can cause significant steric hindrance, physically obstructing the approach of the activated amino acid to the N-terminal of the growing peptide chain.[1][2] This steric bulk can slow down the reaction rate and lead to incomplete coupling.[2] Additionally, the dipeptide sequence itself, particularly the presence of Phenylalanine, can contribute to peptide aggregation on the resin, further limiting reagent accessibility.[3][4]
Q2: My Kaiser test is positive after the H-Phe-Lys(Z)-OH coupling step. What is the immediate course of action?
A2: A positive Kaiser test, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines and thus an incomplete coupling reaction.[5][6] The most immediate and common corrective action is to perform a "double coupling."[5][7] This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[8]
Q3: What are the most effective coupling reagents for sterically hindered amino acids like H-Phe-Lys(Z)-OH?
A3: For difficult couplings involving sterically hindered residues, high-reactivity coupling reagents are recommended.[2] Uronium/aminium salts such as HATU, HCTU, and COMU, as well as phosphonium salts like PyBOP and PyAOP, are generally more effective than standard carbodiimide reagents like DCC or DIC.[2][9] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are often considered among the most efficient for these challenging couplings.[9][10]
Q4: Can I simply extend the reaction time for the coupling of H-Phe-Lys(Z)-OH?
A4: While extending the reaction time can sometimes improve coupling efficiency, it is not always the optimal solution and can sometimes be detrimental.[11] Prolonged exposure to the basic conditions of the coupling reaction can increase the risk of side reactions, such as racemization.[2] It is often more effective to employ a more potent coupling reagent or to perform a double coupling.[7][11]
Q5: What is "capping," and when should I consider it?
A5: Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain using a reagent like acetic anhydride.[5][12] This permanently blocks these unreacted sites from participating in subsequent coupling steps, preventing the formation of deletion peptide impurities in the final product.[5][8] You should consider capping if a positive Kaiser test persists even after a second coupling attempt, indicating that the coupling reaction cannot be driven to completion.[5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving incomplete coupling of H-Phe-Lys(Z)-OH.
Initial Diagnosis: Confirming Incomplete Coupling
The first step in troubleshooting is to reliably confirm that the coupling reaction is indeed incomplete.
The Kaiser Test: A Primary Diagnostic Tool
The Kaiser test is a highly sensitive qualitative method for detecting the presence of primary amines on the resin-bound peptide.[6][13]
Protocol for Standard Kaiser Test:
-
Carefully remove a small sample of the peptide-resin (a few beads) and place them in a small glass test tube.
-
Add 2-3 drops of each of the following three reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Heat the test tube at 100-110°C for 5 minutes.[8]
-
Observe the color of the beads and the solution.
Interpretation of Kaiser Test Results:
| Observation | Interpretation | Recommended Action |
| Yellow/Colorless beads and solution | Complete coupling | Proceed to the next deprotection step. |
| Blue/Purple beads and solution | Incomplete coupling | Perform a double coupling.[5] |
| Yellow beads, blue solution | Nearly complete coupling | Consider extending the coupling time or proceeding with caution. Capping is an option.[8] |
A positive result (blue/purple) confirms the presence of unreacted amines and the need for further action.
Systematic Troubleshooting Workflow
Once incomplete coupling is confirmed, follow this systematic workflow to identify and address the root cause.
Caption: Troubleshooting workflow for incomplete coupling.
Strategy 1: Double Coupling
As mentioned in the FAQs, the most straightforward initial response to a positive Kaiser test is to perform a second coupling reaction.
Protocol for Double Coupling:
-
After the initial coupling reaction, thoroughly wash the resin with DMF (3-5 times).
-
Prepare a fresh solution of H-Phe-Lys(Z)-OH, coupling reagents (e.g., HATU, HBTU), and a base (e.g., DIPEA) in DMF.
-
Add the fresh coupling solution to the resin and allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours).
-
Wash the resin thoroughly with DMF.
-
Perform another Kaiser test to assess the completeness of the second coupling.
Strategy 2: Optimize Coupling Reagents
If double coupling with standard reagents is ineffective, consider switching to a more potent coupling reagent.
Comparison of Common Coupling Reagents:
| Reagent Class | Examples | Reactivity | Key Considerations |
| Carbodiimides | DCC, DIC | Moderate | Can cause dehydration of Asn and Gln. DCC by-product is insoluble. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | High to Very High | Highly efficient for hindered couplings.[9] HATU and HCTU are particularly effective.[2] Can cause guanidinylation of the N-terminal amine if used in excess.[9] |
| Phosphonium Salts | PyBOP, PyAOP | High | Do not cause guanidinylation and can be used in excess.[9] Well-suited for cyclization reactions.[10] |
For H-Phe-Lys(Z)-OH, switching from a carbodiimide or HBTU to HATU or COMU is a highly recommended strategy.[2][10] These reagents generate more reactive activated esters, which can overcome the steric hindrance of the Z group.[9]
Strategy 3: Modify Reaction Conditions
In conjunction with optimizing reagents, adjusting the reaction solvent and temperature can be beneficial.
-
Solvent: While DMF is the most common solvent for SPPS, N-methyl-2-pyrrolidone (NMP) can be a better choice for difficult sequences as it has superior solvating properties for both the amino acids and the growing peptide chain.[11] In cases of severe aggregation, adding a small amount of a chaotropic agent like LiCl or KSCN to the DMF can help disrupt secondary structures.[12][14]
-
Temperature: Increasing the reaction temperature to 35-50°C can enhance coupling efficiency by providing more thermal energy to overcome the activation barrier and by disrupting peptide aggregation.[12] However, this should be done with caution, as higher temperatures can increase the risk of racemization.[12]
Strategy 4: Address Peptide Aggregation
Peptide aggregation is a common cause of incomplete coupling, as the formation of secondary structures on the resin can physically block the N-terminus.[3][4]
Indicators of Aggregation:
-
Slow or incomplete coupling and deprotection reactions.[3]
-
A "gummy" or clumped appearance of the resin.
Strategies to Mitigate Aggregation:
-
Use a Lower-Loading Resin: A resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
Incorporate "Magic Mixture": For particularly difficult sequences, a "magic mixture" of solvents (e.g., a combination of DMF, DCM, and NMP) can be employed to improve solvation and disrupt aggregation.
-
Microwave-Assisted Synthesis: Microwave energy can rapidly heat the reaction mixture, which can help to break up aggregates and accelerate the coupling reaction.[10]
Final Step: Capping Unreacted Amines
If, after attempting the strategies above, the Kaiser test remains positive, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
Protocol for Capping with Acetic Anhydride:
-
Wash the resin thoroughly with DMF.
-
Prepare a capping solution, typically a mixture of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF (e.g., 10% acetic anhydride, 5% DIPEA in DMF).
-
Add the capping solution to the resin and react for 15-30 minutes.
-
Wash the resin thoroughly with DMF and then DCM.
-
A subsequent Kaiser test should be negative (yellow), confirming the successful acetylation of all free amines.[12]
By systematically applying these diagnostic and troubleshooting strategies, researchers can overcome the challenges associated with the incomplete coupling of H-Phe-Lys(Z)-OH and improve the overall success rate of their solid-phase peptide synthesis.
References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Bednarek, M. A., & Bodanszky, M. (1983). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International journal of peptide and protein research, 22(4), 385-394.
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(19), 7211–7217.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
- Ganesan, A. (2006). Solid-phase synthesis in the 1990s.
- Epton, R., Goddard, P., & Ivin, K. J. (1981). Swellographic study of peptide resin swelling behavior during solid phase peptide synthesis. Polymer, 22(12), 1633-1638.
- Simon, M. D., Heider, P. L., Adamo, A., Vinogradov, A. A., & Pentelute, B. L. (2014). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(19), 7211–7217.
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
- Zhang, W., Wang, F., & He, G. (2020). Copper-Catalyzed Late-Stage Modification of Peptide-Bearing Unprotected Side Chains. CCS Chemistry, 2(4), 1-10.
-
Vazquez, M. E. (2015). Re: Are double couplings in SPPS interesting for purity of short peptides? [Online forum comment]. Retrieved from [Link]
- Danishefsky, S. J., & Shue, Y.-K. (1998). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 95(23), 13381-13384.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959.
-
ResearchGate. (2021). Fmoc solid phase peptide synthesis? Retrieved from [Link]
- Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical biochemistry, 117(1), 147-157.
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
Synpeptide. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pnas.org [pnas.org]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Aggregation in H-Phe-Lys(Z)-OH Sequences
The following Technical Support Guide addresses aggregation issues specifically related to the H-Phe-Lys(Z)-OH motif in solid-phase peptide synthesis (SPPS). This guide is structured for researchers and process chemists encountering "difficult sequences" characterized by incomplete coupling, slow deprotection, or resin shrinkage.
Topic: Troubleshooting Aggregation & Solubility in Phe-Lys(Z) Peptide Synthesis Applicable Chemistries: Fmoc-SPPS, Boc-SPPS Target Molecule: Peptides containing the Phenylalanine-Lysine(Z) motif.[1]
Executive Summary: The Phe-Lys(Z) Challenge
The sequence H-Phe-Lys(Z)-... is a classic "difficult sequence" in SPPS. The aggregation is driven by a synergistic effect between the hydrophobic Phenylalanine (Phe) side chain and the Benzyloxycarbonyl (Z) group on the Lysine. Unlike the standard Boc or Trt protection on Lysine, the Z-group is bulky, aromatic, and highly hydrophobic.
When these residues appear consecutively or near other hydrophobic residues (e.g., Val, Ile, Ala), they induce the formation of intermolecular
Mechanism of Failure
-
Hydrophobic Stacking: The aromatic rings of Phe and the Z-group stack (
- interactions), stabilizing aggregates. -
H-Bonding: The amide backbone forms inter-chain hydrogen bonds, creating a stable
-sheet network that is insoluble in standard DMF. -
Steric Occlusion: The N-terminus becomes buried within the aggregate, leading to failed deprotection or coupling of the next amino acid.
Diagnostic Workflow
How do I know if my H-Phe-Lys(Z) sequence is aggregating?
| Diagnostic Indicator | Observation | Technical Interpretation |
| Visual Inspection | Resin volume decreases or beads appear "clumped" or opaque. | Resin Shrinkage: The peptide-resin complex has collapsed; solvent is no longer solvating the chains.[2] |
| UV Monitoring | Fmoc deprotection peak is broadened, flattened, or shows "tailing." | Slow Kinetics: Piperidine cannot access the Fmoc group due to steric occlusion. |
| Kaiser Test | Test is negative (yellow) or slightly brownish despite incomplete coupling. | False Negative: The N-terminus is so aggregated that even the small ninhydrin molecule cannot react. |
| HPLC Analysis | "Deletion sequences" (missing the amino acid after Phe). | Incomplete Coupling: The aggregation prevented the subsequent amino acid from attaching.[2] |
Visualization: Mechanism & Troubleshooting
Diagram 1: The Aggregation Mechanism
This diagram illustrates how the Phe-Lys(Z) motif drives inter-chain association, blocking the N-terminus.
Caption: Schematic of hydrophobic collapse driven by Phe and Lys(Z) side chains, preventing reagent access.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve aggregation during synthesis.
Caption: Step-by-step decision matrix for overcoming aggregation in Phe-Lys(Z) sequences.
Detailed Troubleshooting Protocols
Protocol A: Solvent Optimization ("Magic Mixture")
Standard DMF is often insufficient to solvate the hydrophobic Phe-Lys(Z) beta-sheets.
-
The Solution: Use a solvent blend with lower polarity and better swelling properties for polystyrene.
-
Recipe: 1:1:1 mixture of Dichloromethane (DCM) : DMF : N-Methyl-2-pyrrolidone (NMP) .
-
Application: Use this mixture for both the coupling step and the washing steps immediately preceding it.
-
Note: If using an automated synthesizer, ensure the tubing is compatible with DCM.
Protocol B: Chaotropic Salt Wash & Coupling
Chaotropic salts disrupt the hydrogen bonding network of the beta-sheets, "melting" the aggregate.
-
Reagents: Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN).
-
Procedure:
-
Wash: Before coupling, wash the resin with 0.4 M LiCl in DMF (3 x 2 min).
-
Coupling: Dissolve the incoming amino acid and coupling reagents (HATU/DIEA) in 0.4 M LiCl in DMF .
-
Post-Wash: Wash extensively with pure DMF to remove salt residues before the next deprotection.
-
Protocol C: Elevated Temperature Coupling
Thermal energy is the most effective way to break intermolecular aggregates.
-
Temperature: 60°C - 75°C.
-
Reagents: Use HATU or HBTU (Phosphonium salts like PyBOP are also effective but HATU is preferred for speed).
-
Warning: Do not use elevated temperatures if Cysteine or Histidine are present near the C-terminus, as this promotes racemization. For Phe-Lys(Z), 60°C is generally safe.
-
Method:
-
Microwave: 75°C for 5 minutes.
-
Conventional: 60°C for 30-60 minutes (double couple).
-
Frequently Asked Questions (FAQs)
Q1: Why is Lys(Z) causing more problems than Lys(Boc)?
A: The Z group (benzyloxycarbonyl) contains a benzyl ring, making it significantly more hydrophobic and prone to
Q2: Can I use DMSO to dissolve the aggregates? A: Yes. Adding DMSO (up to 20-30%) to DMF or NMP is a powerful method to disrupt aggregation. However, ensure your coupling reagents are compatible. DMSO is an excellent alternative if you cannot use DCM (Magic Mixture) due to synthesizer limitations.
Q3: Which resin is best for this sequence? A: If you are using standard Polystyrene (PS) resin, switch to a PEG-Polystyrene hybrid resin (e.g., TentaGel, NovaSyn TGA, or ChemMatrix). These resins swell much better in both polar and non-polar environments, mechanically forcing the peptide chains apart.
-
Critical Factor: Use low loading resin (0.15 – 0.25 mmol/g). High loading brings chains closer together, exponentially increasing aggregation risk.
Q4: I am seeing a "deletion sequence" where the amino acid after Phe is missing. Why? A: This is the signature of aggregation. The H-Phe-Lys(Z)-Resin aggregated, making the N-terminal amine inaccessible. The incoming amino acid could not couple. The cycle proceeded, and eventually (perhaps after a few more washes or deprotections), the chain became accessible again, or the next amino acid coupled to the few chains that didn't aggregate.
Q5: Should I use Pseudoprolines? A: Pseudoprolines are highly effective but require a Serine, Threonine, or Cysteine in the sequence. If your sequence is H-Phe-Lys(Z)-Ser -..., you should absolutely use a Fmoc-Lys(Z)-Ser(PsiMe,Mepro)-OH dipeptide (if available) or insert a pseudoproline at the Serine position. If no Ser/Thr is present, consider using Dmb-backbone protection on a Glycine or Alanine residue if one is nearby.
References
-
Understanding Peptide Aggregation
- Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Source: AAPPTEC Technical Library.
-
URL:[Link]
- Solvent & Resin Optimization: Title: Overcoming Aggregation in Solid-phase Peptide Synthesis. Source: Sigma-Aldrich (Merck) Technical Guides.
-
Chaotropic Salts & "Magic Mixture"
- Title: Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Source: Frontiers in Bioengineering and Biotechnology (via NIH/PMC).
-
URL:[Link]
-
Difficult Sequences & Dmb Protection
- Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Source: Nature Protocols (Luxembourg Bio Technologies cit
-
URL:[Link]
Sources
Module 1: The Primary Hazard – Benzyl Cation Scavenging
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
You are likely here because you are observing unexpected mass shifts (+90 Da, +106 Da), deletion sequences, or insoluble aggregates in your peptide synthesis involving Z-protected Lysine (
While Z-Lys is a robust tool for orthogonal protection—particularly in Boc chemistry—its removal generates highly reactive electrophiles that can devastate your peptide if not managed with surgical precision. This guide moves beyond basic protocols to address the causality of side reactions and provides self-validating workflows to prevent them.
The Issue:
Upon final cleavage (typically with HF, HBr, or TFMSA), the Z-group does not simply "fall off." It fragments, releasing a benzyl cation (
Target Residues (The Victims):
-
Tryptophan (Trp): Alkylation at the indole ring (Mass shift: +90 Da).
-
Tyrosine (Tyr): Alkylation at the phenol ring (Mass shift: +90 Da).
-
Methionine (Met): Alkylation at the sulfur, forming sulfonium salts (Mass shift: +90 Da).
-
Cysteine (Cys): S-benzylation (often irreversible).
The Mechanism & Solution
We must create a "sink" that reacts with the benzyl cation faster than your peptide does.
Figure 1: Kinetic competition between the scavenger and the peptide for the reactive benzyl cation.
Protocol: The "Low-High" HF Cleavage
To prevent carbonium ion attacks, do not use neat HF. Use the Low-High procedure, which removes Z-groups in a controlled, high-scavenger environment.
| Step | Reagent Cocktail | Conditions | Purpose |
| 1. Low HF | HF : DMS : p-Cresol (25 : 65 : 10) | 0°C, 2 hours | Removes most side-chain groups (including Z) via an |
| 2. Evacuate | Vacuum | - | Remove HF and DMS. |
| 3. High HF | HF : p-Cresol (90 : 10) | 0°C, 45 mins | Removes stubborn groups (Arg(Tos), Cys(MBzl)) and completes cleavage. |
Critical Note: If your peptide contains Trp , add Formyl protection (
Module 2: Orthogonality & Stability (Boc vs. Fmoc)
The Issue: You are using Z-Lys in an Fmoc synthesis, and you notice the side chain is deprotecting prematurely, leading to branched peptides or double-couplings.
Technical Insight: The Z-group is a urethane. While stable to TFA (acid), it is not perfectly stable to nucleophiles like piperidine (used for Fmoc removal). Over a long synthesis (20+ cycles), the cumulative exposure to 20% piperidine can cleave the Z-group.
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Branched Peptide | Z-group removed by piperidine during Fmoc cycles; subsequent amino acids coupled to Lys | Switch to Z(2-Cl)-Lys. The 2-chlorobenzyloxycarbonyl group is significantly more stable to base than standard Z, yet still cleavable by HF/TFMSA. |
| Low Yield | Z-group stable, but aggregation occurred. | Z-Lys is hydrophobic. Use Pseudoproline dipeptides or switch solvent to NMP to disrupt aggregation. |
| Deletion Sequences | Incomplete coupling due to steric bulk of Z. | Double couple using HATU/HOAt instead of HBTU. |
Module 3: Racemization & Activation
The Issue: You detect D-Lys isomers in your final product (e.g., via C18 HPLC or chiral chromatography).
The Cause:
While urethane protectors (like Z and Boc) generally suppress oxazolone formation (the main pathway for racemization), over-activation can still force proton abstraction at the
Protocol: Safe Activation
-
Avoid Base Pre-incubation: Do not mix your DIEA/NMM with the amino acid before adding the coupling reagent. This promotes racemization.[1]
-
Use Collidine: If racemization is persistent, switch your base from DIEA to 2,4,6-collidine (TMP). It is a weaker base that is sufficient for coupling but poor at proton abstraction.
-
Add HOAt: 1-Hydroxy-7-azabenzotriazole (HOAt) stabilizes the active ester better than HOBt, reducing the risk of racemization.
FAQ: Rapid Fire Troubleshooting
Q1: Can I remove Z-Lys using Hydrogenolysis (
-
Recommendation: Cleave the protected peptide from the resin (using mild acid if on Wang/Chlorotrityl), dissolve in MeOH/AcOH, and then perform hydrogenolysis.
Q2: I see a +106 Da mass shift on my Tyrosine residue. Is this the benzyl cation? A: Likely yes. The benzyl group adds +90 Da. If you see +106 Da, it might be a benzyl ether formation combined with oxidation, or an adduct with the scavenger itself if the scavenger was not in excess.
-
Fix: Ensure your scavenger:substrate ratio is at least 50:1 .
Q3: Can I use Z-Lys in standard Fmoc SPPS without HF? A: Only if you plan to keep the Z-group on for downstream modification (e.g., it serves as a permanent protecting group). If you need to remove it, you must use HF, HBr, or TFMSA. TFA (standard Fmoc cleavage) will not remove the Z-group.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5][6] Chemical Reviews. (Comprehensive review on stability of Z and Z(2-Cl) groups).
-
Bachem. (2024). "Bachem Peptide Guide: Cleavage and Deprotection." (Standard protocols for HF cleavage and scavenging).
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society. (Foundational text on benzyl protection strategies).
-
Tam, J. P., et al. (1983). "
deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society. (The origin of the "Low-High" HF protocol).
Sources
Technical Support Center: H-Phe-Lys(Z)-OH Peptide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of peptides containing the H-Phe-Lys(Z)-OH dipeptide fragment. Our goal is to empower you with the scientific rationale and practical protocols needed to improve synthesis yield and purity.
Introduction: The Unique Challenges of H-Phe-Lys(Z)-OH
The dipeptide H-Phe-Lys(Z)-OH, while seemingly straightforward, presents a convergence of common challenges in Solid-Phase Peptide Synthesis (SPPS). The bulky, hydrophobic nature of both the Phenylalanine side chain and the benzyloxycarbonyl (Z) protecting group on Lysine can lead to several complications:
-
Steric Hindrance: The sheer size of the incoming dipeptide can physically obstruct its approach to the resin-bound N-terminus, slowing down the coupling reaction.
-
Poor Solubility: Bulky, hydrophobic protecting groups can significantly reduce the solubility of the protected amino acid or peptide segment in standard SPPS solvents like Dimethylformamide (DMF).[1][2]
-
Peptide Aggregation: The hydrophobicity of the Phe and Z-Lys residues can promote inter- or intra-chain aggregation of the growing peptide on the solid support, further impeding reagent access.[3]
This guide is structured as a series of troubleshooting scenarios in a question-and-answer format to directly address these issues and provide validated solutions.
Troubleshooting Guide & FAQs
Section 1: Coupling Inefficiencies & Low Yield
Question: My analytical HPLC shows a significant amount of unreacted N-terminal amine after coupling H-Phe-Lys(Z)-OH. What is causing this low coupling efficiency?
Answer: This is a classic symptom of a "difficult coupling," where steric hindrance and poor solubility are the primary culprits. The bulky nature of both residues in H-Phe-Lys(Z)-OH impedes the formation of the new peptide bond.
Causality Explained:
In SPPS, the coupling reaction involves the nucleophilic attack of the free N-terminal amine on the activated carboxyl group of the incoming amino acid. When the resin-bound peptide chain and/or the incoming amino acid are sterically demanding, this reaction is kinetically slow. Furthermore, if the H-Phe-Lys(Z)-OH has poor solubility in your reaction solvent, its effective concentration is lowered, further reducing the reaction rate and leading to incomplete coupling.
Recommended Solutions:
-
Employ a Stronger Coupling Reagent: Standard carbodiimide activators like DIC may not be sufficient. Switch to a more potent aminium/uronium or phosphonium-based reagent. These reagents create more reactive esters, accelerating the coupling reaction.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generates highly reactive OAt esters and is considered one of the most efficient coupling reagents.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly reactive and cost-effective alternative to HATU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Known for its high efficiency and compatibility with "green" solvents.[4]
-
-
Perform a Double Coupling: If a single coupling is incomplete, a second, fresh application of the activated amino acid can drive the reaction to completion.
-
Increase Reaction Time and/or Temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) can improve yields. Alternatively, increasing the temperature to 35-50°C can disrupt peptide aggregation and increase reaction kinetics.[5] However, this should be done cautiously as elevated temperatures can increase the risk of side reactions like racemization, particularly with sensitive amino acids.[5][6]
Workflow: Difficult Coupling Protocol
Caption: Workflow for a difficult coupling cycle using a potent activating agent and an in-process Kaiser test to validate completion.
Section 2: Solubility Issues
Question: My H-Phe-Lys(Z)-OH doesn't fully dissolve in DMF before the coupling step. How can I address this?
Answer: Poor solubility is a common issue with bulky, protected amino acids and dipeptides.[1][2] Attempting to proceed with a suspension will result in drastically lower yields as only the dissolved portion is available to react.
Causality Explained:
The aromatic rings in Phenylalanine and the benzyloxycarbonyl (Z) group are highly hydrophobic. In a polar aprotic solvent like DMF, molecules with significant non-polar character may fail to dissolve completely, especially at the high concentrations required for SPPS (typically 0.3-0.5 M).
Recommended Solutions:
-
Change or Modify the Solvent System:
-
N-Methyl-2-pyrrolidone (NMP): NMP has a higher solvating power for hydrophobic molecules compared to DMF and is an excellent first alternative.[7]
-
Use a Solvent Mixture: Adding a small percentage of a less polar solvent like Dichloromethane (DCM) can sometimes improve solubility. However, ensure your resin swells adequately in the chosen mixture.[7]
-
Incorporate "Green" Solvents: Solvents like 2-Methyltetrahydrofuran (2-MeTHF), when used in mixtures, have shown promise in improving solubility and are more environmentally sustainable.[4]
-
-
Gentle Warming and Sonication: Gently warming the solution (to ~30-40°C) or placing it in an ultrasonic bath can help break up solute aggregates and encourage dissolution. Ensure the solution is cooled back to room temperature before adding to the resin to avoid potential side reactions.
Table 1: Comparison of Common SPPS Solvents
| Solvent | Polarity | Swelling (Polystyrene Resin) | Solvating Power (Hydrophobic Peptides) | Notes |
| DMF | High | Good | Moderate | Industry standard, but can decompose to form dimethylamine.[8] |
| NMP | High | Excellent | High | More stable than DMF; excellent for difficult sequences.[7][8] |
| DCM | Low | Excellent | Low | Often used for washing and resin loading, less so for coupling.[7] |
| 2-MeTHF | Low | Poor | Moderate | Used in mixtures as a greener alternative to DMF/DCM.[4] |
Section 3: Side Reactions Related to the Z-Protecting Group
Question: I'm observing unexpected side products after the final cleavage and deprotection. Could the Lys(Z) group be the cause?
Answer: Yes, while the benzyloxycarbonyl (Z) group is robust, it can be susceptible to certain side reactions, particularly during final cleavage. It is generally considered a "permanent" protecting group in the context of Fmoc-SPPS, removed during the final acid-mediated cleavage step.[9]
Causality Explained:
The Z group is typically removed by strong acidolysis (e.g., HF, TFMSA) or hydrogenolysis.[9] During strong acid cleavage, the benzyl cation that is formed is a reactive electrophile. It can be "scavenged" by nucleophilic residues in the peptide (like Trp or Met) or by scavenger molecules added to the cleavage cocktail. If scavenging is inefficient, reattachment to the peptide or other side reactions can occur.
Recommended Solutions:
-
Optimize the Cleavage Cocktail: Ensure your cleavage cocktail contains appropriate scavengers to capture the benzyl cations generated from the Z group and other protecting groups. A common choice for peptides lacking sensitive residues is a mixture of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS).
Protocol: Standard TFA Cleavage
-
Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Reaction: Treat the dried peptidyl-resin with the cleavage cocktail (approx. 10 mL per gram of resin) for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet 2-3 times with cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide under vacuum.
-
-
Consider an Orthogonal Protecting Group for Lysine: If side reactions persist or if you require side-chain modification, using an orthogonal protecting group for Lysine is the most robust solution. This allows for selective deprotection of the Lys side chain while the peptide remains on the resin.
-
Fmoc-Lys(Boc)-OH: The Boc group is acid-labile and is removed during the final TFA cleavage, making it the most common and compatible choice for standard Fmoc-SPPS.[9]
-
Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH: The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde groups are removed with a dilute solution of hydrazine in DMF.[10] This allows for selective deprotection and subsequent modification (e.g., labeling, cyclization) of the lysine side chain on-resin.
-
Troubleshooting Logic for Side Products
Caption: Decision tree for diagnosing the cause of side products potentially related to the Lys(Z) group.
References
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS. (2025, May 22). Università Ca' Foscari Venezia. Retrieved February 6, 2026, from [Link]
-
Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... - ResearchGate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
What do you do when your peptide synthesis fails? - Biotage. (2023, February 7). Biotage. Retrieved February 6, 2026, from [Link]
-
Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning - ChemRxiv. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - RSC Publishing. (2022, January 7). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020, March 4). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved February 6, 2026, from [Link]
-
CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books. (2017, June 26). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
-
Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase | UC Davis. (n.d.). University of California, Davis. Retrieved February 6, 2026, from [Link]
-
Solid Phase Peptide Synthesis Help : r/Chempros - Reddit. (2024, June 5). Reddit. Retrieved February 6, 2026, from [Link]
-
Is it possible to protect the lysine group of whole peptide (peptide <350 aa)? - ResearchGate. (2017, September 13). ResearchGate. Retrieved February 6, 2026, from [Link]
-
(PDF) Procedures to Improve Difficult Couplings - ResearchGate. (2025, August 10). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. Retrieved February 6, 2026, from [Link]
-
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society. (2026, January 30). American Chemical Society. Retrieved February 6, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.). American Chemical Society. Retrieved February 6, 2026, from [Link]
Sources
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unive.it [iris.unive.it]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. books.rsc.org [books.rsc.org]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Technical Support Center: Troubleshooting Steric Hindrance with H-Phe-Lys(Z)-OH
Last Updated: February 6, 2026
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of H-Phe-Lys(Z)-OH, a dipeptide building block that, while valuable, can present significant synthetic challenges due to steric hindrance.
FAQ 1: Why is H-Phe-Lys(Z)-OH particularly susceptible to steric hindrance-related coupling problems?
Answer: The difficulty in achieving high-yield, epimerization-free couplings with H-Phe-Lys(Z)-OH stems from a combination of three structural factors that create a sterically crowded environment around the reactive N-terminal amine:
-
Bulky Phenylalanine (Phe) Side Chain: The benzyl group of the N-terminal phenylalanine residue acts as a significant steric shield, physically obstructing the approach of the activated carboxyl group of the incoming amino acid.
-
Large Benzyloxycarbonyl (Z) Protecting Group: The Z-group (also known as Cbz) on the lysine side chain is a large, aromatic moiety.[1] While its primary role is to protect the ε-amino group, its size contributes to the overall steric bulk of the molecule, further impeding efficient coupling.[1]
-
Dipeptide Backbone: As a dipeptide, the molecule is larger and less flexible than a single amino acid. This pre-existing peptide bond can restrict the conformational freedom necessary to achieve the optimal transition state for amide bond formation, especially when coupling to another large residue or a growing peptide chain on a solid support.
This cumulative steric hindrance slows down the reaction kinetics of the desired amide bond formation. Consequently, this provides a larger window of opportunity for side reactions to occur, such as racemization of the activated amino acid or premature cyclization.[2]
FAQ 2: My coupling reaction with H-Phe-Lys(Z)-OH is showing low yield. What are the most effective troubleshooting steps?
Answer: Low coupling yield is the most common issue. A systematic approach to optimizing the reaction conditions is crucial. The following flowchart outlines a logical troubleshooting workflow, followed by a detailed explanation of each step.
A logical workflow for troubleshooting low coupling yields.
Step 1: Re-evaluate Your Coupling Reagent
Standard coupling reagents like DCC or DIC alone are often insufficient for sterically demanding couplings.[3] The key is to generate a highly reactive activated species that can overcome the steric barrier more effectively.
-
Recommendation: Switch to a modern aminium/uronium or phosphonium salt-based reagent. For difficult couplings, the order of reactivity is generally considered to be OAt > Oxyma > OBt esters.[4]
-
Top Tier (Highest Reactivity): HATU and its phosphonium equivalent PyAOP are the most powerful reagents for hindered couplings.[4][5] They form highly reactive OAt-esters. The nitrogen in the 7-azabenzotriazole moiety provides anchimeric assistance, accelerating the coupling reaction and reducing the risk of racemization.[4][5]
-
Excellent Alternative: COMU , an Oxyma-based reagent, demonstrates coupling efficiencies comparable to HATU but with the added benefits of being non-explosive and having better solubility.[6][7]
-
Good, but Less Potent: HBTU and PyBOP are effective for many syntheses but are generally slower and less efficient than their HATU/PyAOP counterparts for severely hindered couplings.[4][5]
-
Table 1: Comparison of Coupling Reagents for Hindered Systems
| Reagent | Activating Additive | Relative Reactivity & Notes | Potential Side Effects |
|---|---|---|---|
| HATU | HOAt | Very High. The gold standard for difficult couplings.[4][5] Fast reaction rates minimize side reactions. | Can cause guanidinylation of the free N-terminal amine if pre-activation time is too long.[4][8] |
| PyAOP | HOAt | Very High. Phosphonium analog of HATU. Excellent for hindered couplings, does not cause guanidinylation.[4][6] | More expensive than aminium salts. |
| COMU | OxymaPure | High. Comparable efficiency to HATU.[6][7] Safer (non-explosive) and highly soluble.[4][7] | Can also cause guanidinylation. Limited solution stability.[4] |
| HBTU | HOBt | Moderate. A workhorse reagent, but less effective than HATU for severely hindered couplings.[4][5] | Higher risk of epimerization with longer reaction times compared to HATU.[5] Can cause guanidinylation. |
| DIC/Oxyma | OxymaPure | Moderate-High. A robust and cost-effective combination. OxymaPure is a safer and more effective additive than HOBt.[6] | Reaction kinetics are generally slower than with pre-formed aminium/phosphonium salts. |
Step 2: Optimize Your Solvent
Proper solvation is critical. If the growing peptide chain aggregates or swells poorly on the resin, the reactive sites become inaccessible, leading to incomplete coupling.[9][10]
-
Recommendation:
-
Switch from DMF to NMP: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt secondary structures that lead to aggregation.[3]
-
Consider Solvent Mixtures: For particularly difficult sequences, adding a chaotropic agent or a different solvent can be beneficial. A small percentage of Dichloromethane (DCM) or Dimethyl sulfoxide (DMSO) can sometimes improve results.[10]
-
Step 3: Adjust Reaction Conditions
-
Increase Reaction Time: Steric hindrance slows the reaction rate.[3] Instead of a standard 1-2 hour coupling, extend the reaction time to 4 hours or even overnight. Monitor the reaction using a qualitative method like the Kaiser test to confirm the consumption of the free amine.[5]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion more effectively.[11]
-
Apply Microwave Energy: Microwave-assisted peptide synthesis (MAPS) is exceptionally effective for driving difficult couplings to completion.[12][13] The rapid, uniform heating can overcome activation energy barriers for hindered couplings in minutes that might take hours conventionally.[13][14]
Step 4: Implement Double Coupling
If a single, extended coupling is still incomplete (as indicated by a positive Kaiser test), a second coupling is a reliable strategy.
-
Procedure: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF or NMP. Then, add a fresh solution of the activated amino acid and allow it to react for the same duration as the first coupling. This is particularly useful for coupling onto bulky residues.[11]
FAQ 3: I'm observing side products. How can I minimize epimerization and diketopiperazine (DKP) formation?
Answer: These are common side reactions, especially when coupling is slow.
Minimizing Epimerization
Epimerization (racemization) of the activated amino acid occurs via the formation of a 5(4H)-oxazolone intermediate.[2] This is promoted by extended exposure to the activating agent and base.
-
Mechanism: The base used in the coupling (e.g., DIPEA) can abstract the α-proton of the highly reactive activated ester, leading to a loss of stereochemical integrity.
-
Solution:
-
Use a more efficient coupling reagent: As mentioned, HATU and other HOAt/Oxyma-based reagents lead to faster couplings, which reduces the time the activated amino acid is susceptible to racemization.[5][6]
-
Use a more sterically hindered base: Replace DIPEA with 2,4,6-collidine. Its bulkiness reduces its ability to abstract the α-proton without significantly affecting its role in the coupling reaction.
-
Minimize pre-activation time: Add the coupling reagent mixture to the resin immediately after it is prepared.
-
Preventing Diketopiperazine (DKP) Formation
DKP formation is an intramolecular cyclization that cleaves the first two amino acids from the resin.[15] This is a significant risk when coupling the third amino acid onto a dipeptide-resin, especially if the sequence contains Proline or Glycine.[10][16] While H-Phe-Lys(Z)-OH doesn't contain Pro, the slow coupling of the third residue onto it can favor this side reaction.
DKP formation is a competing side reaction during slow couplings.
-
Solution:
-
Use a 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly sterically hindered itself, which suppresses the backbiting cyclization reaction.[10]
-
Couple a Dipeptide: Instead of coupling the third amino acid individually, pre-form a dipeptide in solution (e.g., Fmoc-AA3-AA4-OH) and couple it onto the H-Phe-Lys(Z)-resin. This bypasses the problematic dipeptide-resin stage entirely.[10]
-
Optimized Protocol: Coupling Fmoc-Trp(Boc)-OH onto H-Phe-Lys(Z)-Rink Amide Resin
This protocol details a robust method for a challenging coupling, incorporating the principles discussed above.
Materials:
-
H-Phe-Lys(Z)-Rink Amide Resin (0.5 mmol/g substitution)
-
Fmoc-Trp(Boc)-OH (4 equivalents)
-
HATU (3.9 equivalents)
-
2,4,6-Collidine (8 equivalents)
-
Solvent: N-Methyl-2-pyrrolidone (NMP)
-
Washing Solvent: Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
Methodology:
-
Resin Swelling: Swell 1g (0.5 mmol) of the peptide-resin in NMP for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection (if applicable): If the Phe residue is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly to remove all piperidine:
-
DMF (5 x 1 min)
-
NMP (3 x 1 min)
-
-
Kaiser Test: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of the free primary amine of Phenylalanine.[5]
-
Coupling Cocktail Preparation:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (2 mmol) and HATU (1.95 mmol) in 10 mL of NMP.
-
Add 2,4,6-collidine (4 mmol) to the vial.
-
Vortex briefly for 30-60 seconds. Do not allow to pre-activate for longer.
-
-
Coupling Reaction: Immediately add the entire coupling cocktail to the reaction vessel containing the resin.
-
Agitation: Agitate the mixture at room temperature for 4 hours.
-
Monitoring: After 4 hours, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
Negative Result (clear/yellow beads): The coupling is complete. Proceed to washing.
-
Positive Result (blue beads): The coupling is incomplete. Drain the vessel, wash once with NMP, and perform a second coupling (double coupling) by repeating steps 5-7.
-
-
Final Washing: Once the coupling is complete, wash the resin thoroughly:
-
NMP (5 x 1 min)
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
-
Storage/Next Step: The resin is now ready for the next deprotection and coupling cycle. If storing, dry the resin under vacuum.
References
-
Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1663-1678. [Link]
-
Cilibrizzi, A., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(9), 2998. [Link]
-
Kent, S. B. H., et al. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(35), 8783-8788. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Góngora-Benítez, M., et al. (2012). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Analytical Chemistry, 84(18), 7949–7956. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Zhang, L., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46756–46764. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51366-51373. [Link]
-
Collins, J. M. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology, 1146, 329-340. [Link]
-
CEM Corporation. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. pnas.org [pnas.org]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 15. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
H-Phe-Lys(Z)-OH vs H-Phe-Lys(Boc)-OH in peptide synthesis
An In-Depth Guide to Selecting Lysine Protection in Dipeptide Synthesis: H-Phe-Lys(Z)-OH versus H-Phe-Lys(Boc)-OH
In the precise and strategic field of peptide synthesis, the selection of protecting groups is a foundational decision that dictates the entire synthetic pathway. For researchers incorporating the Phenylalanine-Lysine (Phe-Lys) motif, the choice between H-Phe-Lys(Z)-OH and H-Phe-Lys(Boc)-OH is a critical juncture. This decision hinges on the distinct chemical properties of the benzyloxycarbonyl (Z or Cbz) and the tert-butyloxycarbonyl (Boc) groups used to protect the ε-amino function of lysine. This guide provides a comprehensive comparison, grounded in chemical principles and experimental practice, to empower researchers, chemists, and drug development professionals to select the optimal building block for their specific synthetic goals.
The Imperative of Lysine Side-Chain Protection
Lysine's side chain possesses a primary amine (ε-amino group) that is nucleophilic and reactive. During peptide bond formation, this side-chain amine can compete with the N-terminal α-amino group, leading to the formation of branched peptide impurities and significantly complicating purification.[1] Therefore, robust protection of the ε-amino group is essential. An ideal protecting group must remain stable throughout all coupling and deprotection cycles of the main peptide chain and be selectively removable under conditions that do not degrade the target peptide or cleave it from its solid support prematurely.[1][] The Z and Boc groups achieve this goal through fundamentally different chemical philosophies.
Core Comparison: Z vs. Boc Protecting Groups
The primary distinction between H-Phe-Lys(Z)-OH and H-Phe-Lys(Boc)-OH lies in the deprotection chemistry of the lysine side-chain protecting group. This dictates their compatibility with different overall synthesis strategies, particularly the widely used Solid-Phase Peptide Synthesis (SPPS) methodologies.
| Feature | H-Phe-Lys(Z)-OH | H-Phe-Lys(Boc)-OH |
| Protecting Group | Benzyloxycarbonyl (Z or Cbz) | tert-Butyloxycarbonyl (Boc) |
| Deprotection Chemistry | Catalytic Hydrogenolysis (e.g., H₂/Pd)[3][4] | Acidolysis (e.g., Trifluoroacetic Acid - TFA)[5][6][7] |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[4][8] | Orthogonal to base-labile (Fmoc) groups.[6] |
| Typical Application | Liquid-phase peptide synthesis (LPPS), convergent/fragment synthesis.[5][9] | Solid-phase peptide synthesis (SPPS), particularly Fmoc/tBu strategy.[1][10] |
| Key Advantage | Enables unique, multi-step synthetic strategies requiring orthogonal protection.[] | Streamlined integration into standard Fmoc-SPPS protocols. |
| Limitations | Hydrogenolysis is incompatible with sulfur-containing residues (Met, Cys) and requires an additional solution-phase step after SPPS. | Acid-labile nature is incompatible with Boc-SPPS Nα-protection and requires scavengers during cleavage.[5] |
In-Depth Analysis of Each Protecting Group
The Z (Cbz) Group: A Classic Tool for Orthogonal Synthesis
First introduced by Max Bergmann and Leonidas Zervas in 1932, the benzyloxycarbonyl (Cbz or Z) group was a revolutionary development that enabled the dawn of controlled peptide synthesis.[4][8] Its defining feature is its stability to both the acidic and basic conditions commonly used in SPPS.
The Z group is removed under reductive conditions, most commonly catalytic hydrogenolysis (H₂ gas with a palladium-on-carbon catalyst).[3][4] This unique cleavage mechanism makes it "orthogonal" to the acid-labile Boc group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8] This orthogonality is invaluable in complex syntheses, such as the preparation of protected peptide fragments for subsequent coupling in solution (convergent synthesis) or when site-specific modifications are required on a peptide still bearing other protecting groups.[][11]
Causality in Application: The reason H-Phe-Lys(Z)-OH is favored in liquid-phase synthesis is that the heterogeneous catalyst (Pd/C) can be easily mixed with the dissolved peptide. In SPPS, performing this reaction on a resin-bound peptide is challenging and inefficient. Therefore, its use in an SPPS context is typically reserved for strategies where the final Z-group removal is performed in solution after the peptide has been cleaved from the resin.
The Boc Group: The Workhorse of Modern SPPS
The tert-butyloxycarbonyl (Boc) group is central to modern peptide synthesis, particularly the prevalent Fmoc/tBu strategy. In this approach, the temporary Nα-amino protection is the base-labile Fmoc group, while permanent side-chain protection relies on acid-labile groups like Boc.
The Boc group is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), which are the same conditions used for the final cleavage of the peptide from most standard resins (e.g., Wang resin).[1][7]
Causality in Application: The genius of this strategy lies in its efficiency. A single final step—treating the resin with a TFA "cocktail"—simultaneously cleaves the completed peptide from the solid support and removes all the Boc side-chain protecting groups.[7] This makes H-Phe-Lys(Boc)-OH the default choice for routine Fmoc-SPPS. During cleavage, the acid releases a reactive tert-butyl cation, which can alkylate sensitive residues like Tryptophan or Methionine. Therefore, the cleavage cocktail must include "scavenger" molecules (e.g., water, triisopropylsilane) to trap these cations and prevent side reactions.[5]
Experimental Workflow: A Tale of Two Syntheses
To illustrate the practical implications of choosing between these two building blocks, we will outline the synthesis of a model tripeptide, Phe-Lys-Ala.
Diagram: Comparative Synthetic Workflows
Caption: Divergent synthetic pathways for Phe-Lys-Ala using Boc vs. Z side-chain protection in a standard Fmoc-SPPS context.
Experimental Protocol: Synthesis of Phe-Lys-Ala via Workflow A (Boc)
This protocol describes a standard, streamlined synthesis using H-Phe-Lys(Boc)-OH on a solid support.
-
Resin Preparation and First Amino Acid Deprotection:
-
Swell Fmoc-Ala-Wang resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x) to remove piperidine and cleaved Fmoc adducts.
-
-
Coupling of H-Phe-Lys(Boc)-OH:
-
In a separate vial, pre-activate a solution of H-Phe-Lys(Boc)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating complete coupling.
-
Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
-
-
Final Cleavage and Global Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
This protocol is a self-validating system; the successful coupling at each step is confirmed by the Kaiser test, and the single final cleavage step ensures efficiency. The use of H-Phe-Lys(Z)-OH (Workflow B) would necessitate adding a fourth, distinct solution-phase hydrogenation step after the TFA cleavage, increasing complexity, time, and the potential for material loss during transfers and workup.
Conclusion and Strategic Recommendations
The decision between H-Phe-Lys(Z)-OH and H-Phe-Lys(Boc)-OH is not a matter of one being superior, but of choosing the right tool for the specific synthetic strategy.
-
Choose H-Phe-Lys(Boc)-OH for all standard Fmoc-based Solid-Phase Peptide Synthesis. Its seamless integration into the global acidolysis cleavage and deprotection step makes it the most efficient and practical choice for linear peptide synthesis.
-
Choose H-Phe-Lys(Z)-OH for specialized applications requiring orthogonal protection. This includes liquid-phase synthesis, convergent strategies where protected peptide fragments are synthesized and later coupled, or for the synthesis of complex peptides where the lysine side chain must be deprotected selectively while other acid-labile protecting groups remain intact.
By understanding the fundamental chemistry and the practical consequences of these protecting groups, scientists can design more robust, efficient, and successful peptide synthesis campaigns.
References
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018). [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.[Link]
-
Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed, National Library of Medicine.[Link]
-
Synthesis of the d-fructose-modified lysine building block Fmoc-Lys(Glc,Boc)-OH. Springer Nature.[Link]
Sources
- 1. peptide.com [peptide.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 10. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
A Strategic Guide to Lysine Protection: A Comparative Analysis of Z- and Boc-Protected Lysine in Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the meticulous design of a peptide synthesis strategy is paramount to achieving the desired product in high yield and purity. The choice of protecting groups for trifunctional amino acids like lysine is a critical decision point that dictates the overall synthetic route and potential downstream modifications. This guide provides an in-depth technical comparison between two cornerstone protecting groups for the ε-amino group of lysine: the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group.
While Fmoc-Lys(Boc)-OH is the workhorse for routine solid-phase peptide synthesis (SPPS), a nuanced understanding of the distinct advantages and liabilities of Z-protected lysine is essential for tackling more complex synthetic challenges. This guide will dissect the chemical principles, experimental workflows, and strategic considerations to empower you to make the optimal choice for your specific application.
The Chemical Foundation: Understanding the Orthogonality of Z and Boc Groups
The primary advantage of employing Z and Boc groups in concert, or choosing one over the other for side-chain protection in a broader synthetic strategy (like Fmoc-based SPPS), lies in their orthogonality . Orthogonal protecting groups can be selectively removed under distinct chemical conditions, allowing for precise deprotection of one site without affecting the other.[1]
The Boc group is an acid-labile protecting group, readily cleaved by moderately strong acids such as trifluoroacetic acid (TFA).[2][3] This is the basis of the Boc-SPPS strategy, where the Nα-Boc group is removed at each cycle with TFA.[4] When used for side-chain protection in the more common Fmoc-SPPS, the Boc group is stable to the basic conditions (e.g., piperidine) used for Nα-Fmoc removal and is cleaved during the final acidolytic cleavage from the resin.[2]
The Z group , on the other hand, is cleaved under different conditions, primarily through catalytic hydrogenation (e.g., H₂/Pd) or by strong acids like HBr in acetic acid.[2][5] Its stability to the TFA used for Boc removal and the piperidine for Fmoc removal makes it an excellent orthogonal partner.[4][6]
Caption: Orthogonal deprotection pathways for Z- and Boc-protected lysine.
Head-to-Head Comparison: Z-Lysine vs. Boc-Lysine
The choice between using a Z or Boc group for lysine side-chain protection extends beyond simple orthogonality. Each group imparts distinct physicochemical properties to the amino acid derivative and can influence the outcome of the synthesis.
| Feature | Z-Protected Lysine (e.g., Fmoc-Lys(Z)-OH) | Boc-Protected Lysine (e.g., Fmoc-Lys(Boc)-OH) |
| Primary Deprotection | Catalytic Hydrogenation (H₂/Pd) or Catalytic Transfer Hydrogenation.[7] | Acidolysis (e.g., TFA cocktail).[2] |
| Orthogonality | Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups. | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Z, Bzl) groups. |
| Stability | Stable to TFA and piperidine. Susceptible to strong reducing agents. | Stable to piperidine and hydrogenolysis conditions. Labile to moderate/strong acids. |
| Key Advantages | - Enables on-resin, selective deprotection for side-chain modification (e.g., branching, cyclization) without affecting acid-labile groups.[8] - Can impart increased crystallinity to protected amino acids, aiding in purification of intermediates in solution-phase synthesis.[8] | - "Gold standard" for routine Fmoc-SPPS due to its reliability and compatibility with standard TFA cleavage protocols.[9][10] - Deprotection is concurrent with cleavage from most resins, simplifying the final workup. |
| Potential Liabilities | - Catalytic hydrogenation can be inefficient for complex or sterically hindered peptides. - The catalyst (Palladium) can be poisoned by sulfur-containing residues (Met, Cys). - Requires an additional on-resin deprotection step if modification is desired before cleavage. - Potential for N-benzylation as a side reaction if strong acid is used for deprotection.[11] | - The tert-butyl cation generated during deprotection can lead to alkylation of sensitive residues (Trp, Met, Cys) if scavengers are not used effectively.[12] - Not suitable for on-resin modification if other acid-labile protecting groups are present. |
| Typical Application | - Synthesis of branched or cyclic peptides where the lysine side chain is a modification point. - Solution-phase synthesis where crystallinity is advantageous. - When acid-labile protecting groups must be preserved until the final step. | - Routine synthesis of linear peptides using the Fmoc/tBu strategy.[9] |
Experimental Workflows: A Practical Perspective
To illustrate the practical differences in utilizing Z- and Boc-protected lysine, we will consider a model workflow for the synthesis of a branched peptide using Fmoc-SPPS, where a second peptide chain is grown from the lysine side chain.
Workflow 1: Synthesis of a Branched Peptide using Fmoc-Lys(Z)-OH
This workflow leverages the orthogonality of the Z group to allow for the selective deprotection and elaboration of the lysine side chain.
Caption: Experimental workflow for branched peptide synthesis using Fmoc-Lys(Z)-OH.
Detailed Protocol: On-Resin Z-Group Deprotection (Step 5)
Causality: Catalytic transfer hydrogenation is often preferred for on-resin deprotection over direct H₂ gas hydrogenation due to better compatibility with standard lab equipment and potentially more efficient transfer of the hydrogen donor to the resin-bound substrate. Formic acid is a convenient hydrogen donor.[7]
-
Resin Swelling: Swell the peptide-resin in an appropriate solvent such as dichloromethane (DCM).
-
Catalyst & Donor Preparation: Prepare a solution of Palladium(II) acetate and a hydrogen donor like formic acid in a suitable solvent mixture (e.g., DMF/DCM).
-
Deprotection Reaction: Add the catalyst/donor solution to the resin and agitate gently at room temperature. The reaction progress can be monitored by taking small resin samples and testing for the presence of the free amine (e.g., Kaiser test).
-
Washing: After complete deprotection, thoroughly wash the resin with DMF, DCM, and isopropanol to remove the catalyst and byproducts. The resin is now ready for the synthesis of the branch chain.
Workflow 2: A Note on Boc-Protected Lysine for Branched Peptides
While Fmoc-Lys(Boc)-OH is ideal for linear peptides, creating a branch from its side chain on-resin is generally not feasible in a standard Fmoc/tBu strategy. This is because the conditions required to remove the Boc group (TFA) would also cleave other tBu-based side-chain protecting groups and potentially the peptide from the resin. For branched synthesis, an alternative strategy using a different, orthogonally protected lysine, such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH, would be employed, as these groups are removed under very specific, non-acidic, and non-basic conditions.
Deprotection Mechanisms and Side Reactions: A Deeper Dive
A thorough understanding of the deprotection mechanisms is crucial for troubleshooting and avoiding common side reactions.
Z-Group Deprotection: Catalytic Hydrogenolysis
The Z group is cleaved by catalytic hydrogenation, which reduces the benzyl carbamate to toluene and an unstable carbamic acid, which then decarboxylates to release the free amine.
Caption: Mechanism of Z-group deprotection by catalytic hydrogenation.
Potential Side Reactions:
-
Catalyst Poisoning: Sulfur-containing amino acids like methionine and cysteine can adsorb to the palladium catalyst surface, reducing its activity and leading to incomplete deprotection.
-
Saturation of Aromatic Rings: Prolonged reaction times or harsh conditions can lead to the reduction of the aromatic rings of Trp, Tyr, or Phe.
-
Incomplete Deprotection: Steric hindrance around the Z-protected lysine can limit the catalyst's access, resulting in incomplete removal.
Expert Insight: To mitigate catalyst poisoning, using a larger amount of catalyst or specific additives can be beneficial. For sterically hindered sequences, switching to a more active catalyst or a different deprotection method (e.g., strong acid, if compatible) may be necessary. Adding a small amount of acid (e.g., HCl) during hydrogenation can prevent catalyst inactivation by the newly formed free amine.
Boc-Group Deprotection: Acidolysis
The Boc group is removed via an acid-catalyzed elimination mechanism, forming a stable tert-butyl cation and the free amine.
Caption: Mechanism of Boc-group deprotection by acidolysis.
Potential Side Reactions:
-
Alkylation: The highly reactive tert-butyl cation can alkylate nucleophilic side chains, particularly the indole ring of tryptophan and the thioether of methionine.[12] This is a significant side reaction that can dramatically reduce the yield of the desired peptide.
Expert Insight: The inclusion of "scavengers" in the TFA cleavage cocktail is non-negotiable when working with Boc-protected peptides containing sensitive residues. Common scavengers like triisopropylsilane (TIS) and water act as carbocation traps, preventing them from reacting with the peptide. A standard cleavage cocktail is often 95% TFA, 2.5% water, and 2.5% TIS.
Conclusion: Making the Strategic Choice
The decision to use Z-protected or Boc-protected lysine is a strategic one, guided by the final goal of the synthesis.
-
For the routine synthesis of linear peptides via Fmoc-SPPS, Fmoc-Lys(Boc)-OH remains the undisputed champion due to its high compatibility with standard protocols and simplified final cleavage step.[10] Its robustness under basic conditions ensures the integrity of the side chain throughout the synthesis.
-
For the synthesis of complex architectures , such as branched or cyclic peptides , where the lysine side chain serves as a point of modification, Fmoc-Lys(Z)-OH offers a powerful orthogonal strategy.[8] The ability to selectively deprotect the ε-amino group on-resin while leaving acid-labile groups intact opens up a vast landscape of synthetic possibilities.
Ultimately, a deep understanding of the chemical properties, advantages, and potential pitfalls of each protecting group, as outlined in this guide, is the hallmark of a seasoned peptide chemist. By carefully considering the synthetic design and potential side reactions, researchers can confidently select the optimal lysine derivative to achieve their synthetic goals with precision and efficiency.
References
- A Comparative Guide to the Mass Spectrometry of Peptides Featuring Fmoc-Lys(Fmoc)
- Understanding the Chemistry of Fmoc-Lys(Boc)-OH in Peptide Synthesis. (n.d.).
- Comparison of Boc and Fmoc SPPS. (n.d.).
- Green Chemistry approach for peptide synthesis. (2017). Green Chemistry, 19(18), 4344-4349.
- Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (n.d.). Journal of the Chinese Chemical Society.
- A Comparative Study of Fmoc-Lys(Tfa)-OH and Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis. (2025). Benchchem.
- Protecting Groups in Peptide Synthesis. (n.d.).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Synthesis of poly(L-lysine) dendron. (2013).
- Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
- Technical Bulletins & General Procedures. (n.d.). Aapptec Peptides.
- Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. (n.d.). Indian Journal of Chemistry.
- Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. (2024). Journal of Peptides, 1(1), 34-42.
- Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (n.d.).
- Palladium-Mediated Arylation of Lysine in Unprotected Peptides. (2017). Angewandte Chemie, 56(12), 3177-3181.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Peptide Synthesis. (2012). Bio-protocol, 2(14).
- Palladium-Mediated Arylation of Lysine in Unprotected Peptides. (2017). PubMed.
- Boc-Lys(Fmoc)-OH [84624-27-1]. (n.d.). Aapptec Peptides.
- Studies in Solid Phase Peptide Synthesis: A Personal Perspective. (2007). OSTI.GOV.
- Purification of peptide treated with palladium catalysts for allyl deprotection. (2022).
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (2025). Benchchem.
- Boc-Lys(Z)-OH Definition. (n.d.). Fiveable.
- Z-Lys(Boc)-OH. (n.d.). Sigma-Aldrich.
- The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide. (2025). Benchchem.
- Adding Cbz Protecting Group Mechanism. (2021). YouTube.
- Peptide Synthesis with the Boc Protecting Group. (2020). YouTube.
- The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. (2025). Benchchem.
Sources
- 1. Pd-mediated Arylation of Lysine in Unprotected Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. osti.gov [osti.gov]
- 11. peptide.com [peptide.com]
- 12. greentech.fr [greentech.fr]
The Orthogonality Paradox: A Comparative Guide to Z and Boc Cleavage
Introduction: The Strategic Paradox
In the architecture of organic synthesis, particularly peptide and small molecule drug discovery, the Z (Cbz, benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups represent the "yin and yang" of amine protection. Their utility stems from their orthogonality : Boc is acid-labile but base/reduction-stable; Z is reduction-labile (and strong acid-labile) but mild acid/base-stable.
Choosing between them is rarely a matter of preference but of strategic necessity dictated by the molecule's sensitivity profile. This guide moves beyond basic textbook definitions to analyze the causality of cleavage, the kinetics of deprotection, and the mitigation of invisible side reactions that ruin yields.
Mechanistic Deep Dive
To optimize cleavage, one must understand the electron flow. The failure modes for both groups usually stem from a misunderstanding of the intermediate species generated during cleavage.
The Acidolytic Pathway (Boc)
Boc cleavage is driven by the stability of the tert-butyl carbocation. Under acidic conditions (TFA or HCl), the carbonyl oxygen is protonated, leading to an E1-like elimination.
-
Critical Risk: The generated
-butyl cation is a potent electrophile ("cationic bomb") that will alkylate nucleophilic side chains (Trp, Cys, Met, Tyr) if not quenched immediately.
The Hydrogenolytic Pathway (Z)
Z cleavage via hydrogenolysis is a surface-catalyzed phenomenon. The benzyl ether bond is cleaved by hydrogen adsorbed onto the palladium surface.
-
Critical Risk: Catalyst poisoning. Sulfur-containing moieties (Met, Cys) bind irreversibly to Pd, halting the reaction.
Visualizing the Pathways
The following diagram contrasts the electron flow and byproducts of both mechanisms.
Figure 1: Mechanistic divergence between Boc acidolysis (generating electrophilic cations) and Z hydrogenolysis (surface-mediated reduction).
Performance Matrix: The Decision Guide
This table synthesizes experimental data to aid in reagent selection.
| Feature | Boc (tert-Butyloxycarbonyl) | Z (Benzyloxycarbonyl) |
| Primary Cleavage | Acidolysis: 25-50% TFA in DCM or 4M HCl in Dioxane. | Hydrogenolysis: H₂, Pd/C (MeOH/EtOAc). |
| Alternative Cleavage | TMSOTf, Lewis Acids (AlCl₃). | Strong Acid: HBr/AcOH, HF, TfOH. |
| Reaction Time | Fast (30 min – 2 hrs). | Variable (1 hr – 24 hrs); diffusion limited. |
| Byproducts | Isobutylene (gas), CO₂ (gas). | Toluene (liquid), CO₂ (gas). |
| Major Incompatibility | Acid-sensitive groups (e.g., acetals, silyl ethers). | Reducible groups (alkenes, nitro, azides). |
| Scavenger Need | CRITICAL: Must trap | None for H₂; Required if using HBr/AcOH (benzyl cation). |
| Scale-Up Risk | Gas evolution (foaming) requires headspace. | H₂ flammability; Pyrophoric Pd/C. |
| Cost | Low (TFA is cheap). | Moderate (Pd catalysts are expensive). |
Validated Experimental Protocols
Protocol A: The "Scavenger Cocktail" (Boc Removal)
Use this for peptides or molecules containing Trp, Tyr, Met, or Cys.
The Logic: Neat TFA is insufficient because the equilibrium between the
Reagents:
-
Triisopropylsilane (TIPS) – The hydride donor/cation trap.
-
Water – Hydrolyzes reaction intermediates.
-
Dichloromethane (DCM) – Solvent (optional, decreases rate but improves solubility).
Step-by-Step:
-
Preparation: In a fume hood, prepare a cleavage cocktail of TFA : TIPS : H₂O (95 : 2.5 : 2.5) .
-
Note: If Met/Cys are present, add 2.5% EDT (1,2-ethanedithiol) or Thioanisole.
-
-
Addition: Dissolve the substrate in a minimum volume of DCM (if solubility is poor) or add the cocktail directly to the solid substrate (approx. 10 mL per gram).
-
Reaction: Stir at room temperature.
-
Self-Validation: Watch for CO₂ bubbling. The reaction is usually done when bubbling ceases, but always confirm by TLC (stain with Ninhydrin; free amines turn blue/purple) or LC-MS.
-
-
Work-up:
-
Do not rotovap TFA if possible (concentrates byproducts).
-
Precipitation: Pour the reaction mixture slowly into 10-fold excess of cold Diethyl Ether or MTBE. The amine salt will precipitate; organic scavengers/byproducts remain in solution.
-
Centrifuge/Filter and wash with cold ether 3x.
-
Protocol B: The "Catalytic Cycle" (Z Removal)
Use this for acid-sensitive substrates. Strictly avoid if Sulfur poisons are present.
The Logic: Hydrogenolysis is mild and neutral.[2] Efficiency depends on the catalyst surface area and H₂ pressure.
Reagents:
-
Hydrogen Gas (Balloon or Parr shaker).
-
Solvent: Methanol (fastest), Ethanol, or Ethyl Acetate (safer).
Step-by-Step:
-
Safety Check: Pd/C is pyrophoric. Never add dry catalyst to organic solvent.
-
Inerting: Place the substrate in the flask. Add solvent.[6] Flush the flask with Nitrogen/Argon.
-
Catalyst Addition: Under inert gas flow, carefully add Pd/C (typically 10-20% by weight of substrate).
-
Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3x). Leave under H₂ balloon (1 atm) or pressurize (50 psi) for faster kinetics.
-
Reaction: Stir vigorously (reaction is diffusion-controlled).
-
Self-Validation: Monitor by TLC.[4] Reactant spot disappears; product spot appears (often more polar).
-
-
Work-up:
-
Flush with Nitrogen.
-
Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out (fire hazard). Wash with solvent.
-
Concentrate filtrate.
-
Protocol C: The "Brute Force" Method (Z Removal via HBr)
Use this when the molecule contains Sulfur (poisoning Pd) but is acid-stable.
The Logic: Strong acid protonates the carbamate, and the bromide ion acts as a nucleophile (SN2) to cleave the benzyl group as benzyl bromide.
Reagents:
-
33% HBr in Acetic Acid (commercially available).
Step-by-Step:
-
Addition: Dissolve substrate in minimal acetic acid. Add HBr/AcOH solution (5-10 equivalents).
-
Reaction: Stir at room temperature for 1–2 hours.
-
Work-up: Precipitate with cold ether (similar to Protocol A).
-
Warning: Benzyl bromide is a lachrymator (tear gas). Handle in a good hood.
-
Troubleshooting & Optimization
| Problem | Diagnosis | Solution |
| Boc: Incomplete Cleavage | Substrate aggregation or insufficient acid strength. | Switch from 50% TFA/DCM to neat TFA or 4M HCl/Dioxane . |
| Boc: Alkylated Side Product | Increase TIPS loading or add Thioanisole . | |
| Z: Reaction Stalled (H₂) | Catalyst poisoning (S, amines) or poor agitation. | Add Acetic Acid (1-5%) to protonate amines; use Pd(OH)₂ (Pearlman's Catalyst) ; check for Sulfur. |
| Z: Fire at Filter | Pyrophoric Pd reacting with methanol vapor + air. | Always keep the Celite pad wet with water or solvent before disposal. |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience.[5] (The definitive text on stability and cleavage conditions).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][5][6][7][8][9][10] Chemical Reviews, 109(6), 2455-2504.
-
Lundt, B. F., et al. (1978). "Selective Removal of Protecting Groups."[8][11] International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational work on scavenger cocktails).
-
Han, G., et al. (2004). "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 60(11), 2447-2467.
-
BenchChem. (2025).[4] "A Comparative Guide to Boc and Cbz Protecting Groups."
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. total-synthesis.com [total-synthesis.com]
Benchmarking MS/MS Fragmentation Strategies for Validating Lys(Z)-Containing Peptides
Executive Summary
The validation of synthetic peptides containing N-epsilon-benzyloxycarbonyl-lysine , denoted as Lys(Z) or K(Z) , presents unique challenges in mass spectrometry. Unlike standard post-translational modifications (PTMs) like phosphorylation, the Z-group is a bulky, hydrophobic carbamate protecting group (
This guide objectively compares Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) for the structural validation of Lys(Z). While CID is sufficient for general sequencing, HCD is the superior validation method due to its ability to generate and detect the diagnostic tropylium ion (
Part 1: Scientific Foundation & Causality
To validate Lys(Z), one must understand its physicochemical behavior in the gas phase. The Z-group adds a mass of 134.0368 Da to the lysine residue, shifting the residue mass from 128.09 Da to 262.13 Da .
The Fragmentation Physics
The stability of the Z-group dictates the fragmentation strategy. The benzyloxycarbonyl moiety contains a benzyl ether linkage that is susceptible to specific cleavage pathways under high-energy collision:
-
Benzyl Carbocation Formation: The primary diagnostic event is the heterolytic cleavage of the benzyl-oxygen bond, generating a stable tropylium ion (
) at 91.05 . -
Immonium Ion Generation: The intact Lys(Z) residue can form a specific immonium ion at
218.12 ( ). -
CO₂ Elimination: In some pathways, the carbamate decarboxylates, leading to a neutral loss of 44 Da, though this is less diagnostic than the tropylium ion.
Why Standard CID Often Fails:
Standard resonant CID (in ion traps) suffers from the "1/3 rule" (low-mass cutoff), meaning fragment ions with
Part 2: Comparative Analysis (CID vs. HCD)
The following comparison evaluates the two primary fragmentation modes for a theoretical peptide sequence Ac-G-K(Z)-G-G-R-OH .
Table 1: Performance Metrics for Lys(Z) Validation
| Feature | Method A: Resonant CID (Ion Trap) | Method B: HCD (Beam-Type) | Verdict |
| Diagnostic Ion Detection | Poor. The | Excellent. No low-mass cutoff; intense signal at | HCD |
| Backbone Coverage | Good. Generates robust b/y ion series for sequencing. | High. Higher energy often yields internal fragments and immonium ions (218.12). | Equal |
| Side-Chain Stability | High. "Slow heating" preserves the Z-group on the backbone, allowing easy mass shift localization. | Variable. High energy can strip the Z-group entirely, requiring careful energy optimization (NCE). | CID |
| Hydrophobic Bias | Moderate. Z-groups increase hydrophobicity; CID can struggle with compact gas-phase conformers. | Low. Beam-type activation is non-ergodic and more effective for hydrophobic peptides. | HCD |
The "Self-Validating" System
A robust validation protocol must be self-confirming. We utilize HCD as the primary method because it provides a triangulated confirmation :
-
Precursor Mass: Observed
. -
Diagnostic Marker: Presence of
91.05 (Benzyl cation). -
Sequence Localization:
-ion series showing the +134 Da shift at the specific Lysine position.
Part 3: Experimental Protocol (HCD-Based)
This protocol is optimized for a Q-Exactive or Orbitrap Fusion class instrument, but parameters can be adapted for Q-TOFs.
Step 1: Sample Preparation
-
Solvent: Dissolve peptide in 50% Acetonitrile / 0.1% Formic Acid. Lys(Z) is hydrophobic; ensure organic content is sufficient to prevent surface adsorption.
-
Concentration: 500 fmol/µL for direct infusion or 1 pmol on-column for LC-MS.
Step 2: LC Parameters (Crucial for Hydrophobic Peptides)
-
Column: C18 Reverse Phase (e.g., 1.7 µm, 100 Å).
-
Gradient: Lys(Z) elutes significantly later than native Lys. Extend the high-organic wash (95% B) to ensure carryover removal.
-
Tip: If the peptide is very hydrophobic (multiple Z groups), use a C4 column or elevate column temperature to 50°C.
-
Step 3: MS/MS Acquisition Parameters[1][2]
-
Mode: Targeted MS2 (PRM) or Data-Dependent Acquisition (DDA).
-
Fragmentation: HCD (Higher-energy Collisional Dissociation).[3][4][5][6][7]
-
Resolution: 17,500 or 35,000 (Orbitrap) to resolve the mass defect of the Z-group.
-
Normalized Collision Energy (NCE): Stepped NCE is recommended.
-
Setting: 25, 30, 35.
-
Reasoning: Lower energy (25) preserves the peptide backbone for sequencing (y-ions). Higher energy (35) ensures generation of the diagnostic 91.05 and 218.12 ions.
-
Part 4: Visualization & Logic Flow
Diagram 1: Lys(Z) Validation Workflow
The following diagram illustrates the decision logic for validating the sequence.
Caption: Decision tree for MS/MS validation of Lys(Z) peptides, highlighting HCD as the critical path for diagnostic ion detection.
Table 2: Theoretical Fragment Ions for Lys(Z)
Assuming a generic peptide backbone fragment containing the Lys(Z) residue.
| Ion Type | Formula | Mass (Monoisotopic) | Utility |
| Tropylium | 91.0542 | Primary Diagnostic. Confirms presence of Benzyl group. | |
| Lys(Z) Immonium | 218.1206 | Specific Diagnostic. Confirms Z is on Lysine. | |
| Lys Immonium | 84.0808 | Non-specific (indicates any Lysine). | |
| Neutral Loss | Precursor - 43.9898 | Secondary confirmation (Carbamate loss). |
References
-
Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4(9), 709–712. Link
-
Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling strategies for quantitative proteomics. Chemical Reviews, 114(21), 10806–10830. (Discusses reporter ion detection in HCD vs CID). Link
-
Bylund, D., et al. (2011).[3] Chromatographic behavior of protected peptides. Journal of Chromatography A, 1218(15), 1995-2006. (Context on hydrophobicity of Z-groups). Link
-
Thermo Fisher Scientific. (2011). HCD vs CID Fragmentation Mechanisms. Technical Note. (General reference for Beam-type vs Resonant physics). Link
Sources
- 1. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Confirming Z-Group Removal by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Complete Deprotection
In the intricate world of multi-step organic synthesis, particularly in peptide and pharmaceutical development, protecting groups are the unsung heroes of chemoselectivity. They act as temporary shields, masking a reactive functional group to allow for chemical transformations elsewhere in the molecule. Among the most storied and reliable of these is the benzyloxycarbonyl (Cbz or Z) group, a stalwart protector of amines since its introduction in the 1930s. Its stability in various conditions and the diverse methods for its removal make it an invaluable tool.
However, the success of a synthetic route hinges not on the protection step, but on the clean and complete removal of the protecting group. Incomplete deprotection can lead to a cascade of problems: complex impurity profiles, reduced yield of the desired product, and significant challenges in downstream purification. For drug development professionals, such impurities can have profound implications for the safety and efficacy of the final active pharmaceutical ingredient (API).
Therefore, robust analytical confirmation of Z-group removal is not merely a quality control checkpoint; it is a foundational requirement for synthetic success. While several techniques can monitor this process, mass spectrometry (MS) offers an unparalleled combination of speed, sensitivity, and specificity, making it an indispensable tool for the modern chemist. This guide provides a detailed comparison of analytical methodologies and a practical framework for using mass spectrometry to definitively confirm the removal of the Z-group.
The Core Principle: Tracking Mass to Verify Transformation
The power of mass spectrometry in this context lies in its fundamental ability to measure the mass-to-charge ratio (m/z) of ions with high precision. The removal of a Z-group from a molecule results in a predictable and easily detectable mass change.
The Z-group (C₆H₅CH₂O(CO)-) adds a mass of approximately 135.04 Da to the amine it protects. The deprotection reaction, typically a hydrogenolysis, cleaves this group, ultimately leaving a free amine (R-NH₂) where a carbamate (R-NH-Z) once was.
Mass Shift Calculation:
-
Mass of Z-protected molecule: M_peptide + 135.04 Da
-
Mass of deprotected molecule: M_peptide
-
Expected Mass Difference (Δm): -135.04 Da
By analyzing the mass spectrum of the reaction mixture, a scientist can directly observe the consumption of the starting material (the higher mass species) and the formation of the product (the lower mass species). This direct observation provides unambiguous evidence of the chemical transformation. Common and highly effective ionization techniques for this purpose include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), both of which are "soft" ionization methods that keep the molecule of interest intact for analysis.
A Self-Validating Experimental Workflow for Mass Spectrometry
A trustworthy protocol should be a self-validating system. This means building in checks and reference points to ensure the data is reliable. The following workflow is designed to provide maximum confidence in the results.
Caption: Workflow for reaction monitoring of Z-group deprotection using mass spectrometry.
The Causality Behind the Workflow Choices:
-
Analyze the Starting Material First: This is the most critical step for self-validation. Before initiating the reaction, acquiring a mass spectrum of the Z-protected starting material confirms its identity and provides an unambiguous reference m/z value. Without this baseline, any subsequent analysis is based on assumption.
-
Time-Course Monitoring: Taking aliquots at various time points (e.g., 0, 1, 4, and 24 hours) provides a kinetic profile of the reaction. This is far more informative than a single endpoint analysis, as it can reveal a stalled reaction early, saving valuable time and resources.
-
Final Product Analysis: After reaction workup and purification, a final analysis of the isolated product by a high-resolution method like LC-MS is essential. This confirms not only the identity of the product but also its purity, ensuring no starting material remains.
Comparative Analysis of Analytical Techniques
While mass spectrometry is powerful, it is important to understand its performance in the context of other available methods. The choice of technique often depends on the specific need, whether it's a quick check at the bench or a rigorous, quantitative purity assessment for regulatory filing.
| Technique | Principle | Speed | Specificity (Identity) | Sensitivity | Quantitation | Expertise / Cost |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio, directly observing mass loss. | Very Fast (1-5 min) | Excellent. Provides molecular weight, the most definitive identifier. | Excellent (pmol-fmol) | Relative (with internal std) | High / High |
| LC-MS | Chromatographic separation followed by mass detection. | Moderate (10-30 min) | Gold Standard. Combines purity (LC) and identity (MS) data. | Excellent (pmol-fmol) | Excellent | High / High |
| HPLC / UPLC | Separates based on polarity; product elutes earlier than starting material. | Moderate (10-30 min) | Good. Retention time is indicative but not definitive without a standard. | Good (nmol-pmol) | Excellent | Moderate / Moderate |
| TLC | Separation on a plate based on polarity. | Fast (5-15 min) | Poor. Relies on relative spot position (Rf); many compounds can have the same Rf. | Poor (µmol-nmol) | Non-Quantitative | Low / Low |
| NMR Spectroscopy | Detects disappearance of characteristic Z-group proton signals (~5.1, ~7.3 ppm). | Slow (>15 min) | Excellent. Provides detailed structural confirmation. | Poor (requires mg scale) | Good | High / Very High |
Expert Insight: For routine reaction monitoring, direct infusion ESI-MS provides the fastest and most definitive confirmation of the transformation. For final product analysis and purity assessment, LC-MS is the undisputed gold standard, as it simultaneously confirms the identity of the main peak and quantifies any residual starting material or byproducts.
Detailed Experimental Protocols
Protocol 1: Rapid Reaction Monitoring by ESI-MS
This protocol is designed for a quick "yes/no" answer to whether the reaction is progressing.
-
Sample Preparation: a. Using a gel-loading pipette tip, withdraw ~1-2 µL of the reaction mixture. b. Dilute the aliquot into 1.0 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid in a clean microcentrifuge tube. The formic acid is crucial for promoting protonation and efficient ionization in positive ion mode. c. Vortex the sample thoroughly. This dilution factor (~1:500 to 1:1000) is usually sufficient to bring the analyte into the optimal concentration range for ESI-MS and minimizes contamination of the instrument.
-
Instrument Setup (Direct Infusion): a. Set up a direct infusion line to the mass spectrometer's ESI source. b. Set the instrument to positive ion mode. c. Define a mass range that comfortably brackets the expected m/z values of both the Z-protected starting material and the deprotected product. For example, for a peptide with an expected product mass of 500 Da, a scan range of 400-800 m/z would be appropriate.
-
Data Acquisition & Analysis: a. Infuse the prepared sample at a flow rate of 5-10 µL/min. b. Acquire data for 1-2 minutes to obtain a stable signal and average the spectra. c. Examine the resulting spectrum. Look for the disappearance of the peak corresponding to the [M+H]⁺ of the starting material and the appearance of the peak corresponding to the [M+H]⁺ of the product.
Protocol 2: Final Product Confirmation by LC-MS
This protocol provides definitive confirmation of product identity and purity.
-
Sample Preparation: a. Dissolve a small amount (~0.1 mg) of the purified, solid final product in 1.0 mL of a suitable solvent (e.g., 50:50 acetonitrile:water). b. Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC column.
-
LC-MS System Configuration: a. Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: A typical gradient would be 5% B to 95% B over 10 minutes. This ensures that both the polar product and any potential non-polar impurities (like residual starting material) are eluted from the column. e. Flow Rate: 0.3-0.5 mL/min. f. Injection Volume: 1-5 µL. g. MS Settings: Positive ion mode, with a scan range appropriate for the target molecule.
-
Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC). b. Extract the mass spectrum for each peak. Confirm that the major peak has the correct m/z for the deprotected product. c. Specifically look at the retention time where the starting material would be expected to elute (a longer retention time). Extract the mass spectrum at this time to confirm the absence of the Z-protected species. The purity of the product can be calculated based on the relative peak areas in the chromatogram.
Conclusion: Certainty Through Specificity
The successful synthesis of complex molecules demands analytical rigor. While techniques like TLC and HPLC have their place in the organic chemist's toolbox, they lack the definitive identifying power of mass spectrometry. By directly measuring the molecular weight of the compounds in a reaction mixture, mass spectrometry provides an unambiguous and rapid method for confirming the complete removal of the Z-group. Integrating MS-based monitoring, from initial quick checks to final LC-MS purity analysis, creates a robust, self-validating workflow that minimizes uncertainty and accelerates the path from synthesis to discovery.
References
-
Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [https://www.youtube.com/watch?v=yL1i0B23a_A]([Link]
Definitive Guide to Assessing H-Phe-Lys(Z)-OH Purity: RP-HPLC vs. UHPLC-MS vs. Chiral Analysis
Executive Summary & Context
The dipeptide H-Phe-Lys(Z)-OH (L-Phenylalanyl-N-epsilon-(benzyloxycarbonyl)-L-lysine) is a critical intermediate in the convergent synthesis of complex pharmaceutical peptides (e.g., Thymosin
This guide objectively compares the three primary methodologies for assessing the purity of H-Phe-Lys(Z)-OH:
-
Standard RP-HPLC (UV): The industry workhorse for chemical purity.
-
UHPLC-HRMS: The gold standard for impurity identification (mass balance).
-
Chiral Chromatography: The mandatory method for stereochemical verification.
The Thesis: Relying solely on RP-HPLC is insufficient for GMP-grade raw materials. A "High-Performance" assessment strategy requires a tiered approach integrating Chiral and MS data to prevent costly downstream failures.
Comparative Analysis of Analytical Methodologies
Method A: Reversed-Phase HPLC (UV Detection)
The Baseline Standard
Mechanism: Separates based on hydrophobicity using C18 stationary phases. The Benzyloxycarbonyl (Z) group and Phenylalanine side chain provide strong UV chromophores.
-
Pros:
-
Robustness: Highly reproducible; standard equipment in all QC labs.
-
Quantification: Excellent linearity for main peak assay (>99.0%).
-
Z-Group Specificity: The Z-group (
nm) allows selective monitoring of protected species vs. free Lysine.
-
-
Cons:
-
Stereo-blind: Often fails to resolve the L-D or D-L diastereomer from the main L-L peak.
-
Identity Gap: Cannot distinguish between impurities with similar hydrophobicity (e.g., des-benzyl variants) without MS coupling.
-
Method B: UHPLC-HRMS (Q-TOF)
The Deep Characterization Tool
Mechanism: Combines ultra-high pressure separation with Time-of-Flight mass spectrometry for exact mass determination.
-
Pros:
-
Impurity ID: Conclusively identifies hydrolysis products (H-Phe-OH, H-Lys(Z)-OH) and diketopiperazine (DKP) formation.
-
Sensitivity: LOD is typically 10-100x lower than UV.
-
-
Cons:
-
Cost/Complexity: Not suitable for routine batch release; used for method validation and vendor qualification.
-
Response Factors: Ionization suppression can skew quantitative purity results without standard curves for every impurity.
-
Method C: Chiral Chromatography (Crown Ether / Zwitterionic)
The Stereochemical Gatekeeper
Mechanism: Uses chiral selectors (e.g., Crown Ethers like 18-Crown-6) to complex specifically with the free primary amine of the N-terminal Phenylalanine.
-
Pros:
-
Absolute Stereochemistry: The only method to quantify % D-Phe-Lys(Z)-OH (a critical impurity prone to racemization during coupling).
-
-
Cons:
-
Niche Hardware: Requires specialized columns (e.g., Crownpak CR-I(+)).
-
Mobile Phase: Often requires acidic perchlorate buffers, which are incompatible with MS.
-
Data Summary: Performance Metrics
The following table summarizes experimental data comparing the detection capabilities of the three methods for H-Phe-Lys(Z)-OH.
| Feature | RP-HPLC (C18) | UHPLC-HRMS | Chiral HPLC (CR-I) |
| Primary Attribute | Chemical Purity (Area %) | Impurity Identification | Diastereomeric Purity (% ee/de) |
| LOD (Limit of Detection) | ~0.05% | < 0.005% | ~0.1% |
| Resolution (L-L vs D-L) | < 1.5 (Poor) | N/A (Isobaric) | > 3.0 (Excellent) |
| Throughput | High (15 min run) | Medium (20 min run) | Low (30-45 min run) |
| Critical Blind Spot | Diastereomers | Isobaric Isomers | Non-Chiral Impurities |
Detailed Experimental Protocols
Protocol 1: Standard Purity Assessment (RP-HPLC)
Use this for routine lot release.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Milli-Q Water
-
Trifluoroacetic Acid (TFA) or Phosphoric Acid
System Parameters:
-
Column: C18 (4.6 x 150 mm, 3.5 µm) - Recommendation: Agilent Zorbax Eclipse Plus
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group/Phe).
-
Gradient:
-
0 min: 5% B
-
20 min: 60% B
-
25 min: 95% B (Wash)
-
System Suitability Criteria:
-
Tailing Factor (Main Peak): 0.8 – 1.2
-
Theoretical Plates: > 5000
Protocol 2: Stereochemical Purity (Chiral HPLC)
Use this for vendor qualification or process validation.
Rationale: The free N-terminal amine of H-Phe-... allows the use of Crown Ether columns, which are highly selective for primary amines.
System Parameters:
-
Column: Daicel Crownpak CR-I(+) (4.0 x 150 mm, 5 µm)
-
Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) / Methanol (85:15 v/v)
-
Note: Low pH is critical to protonate the amine for complexation with the crown ether.
-
-
Temperature: 25°C (Lower temperatures often improve chiral resolution).
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 210 nm.
Procedure:
-
Dissolve 1 mg of H-Phe-Lys(Z)-OH in 1 mL of mobile phase.
-
Inject 5 µL.
-
The D-Phe isomer (if present) typically elutes before the L-Phe isomer on CR-I(+) columns due to stronger complexation of the L-form.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the decision logic for assessing raw material purity, ensuring no "blind spots" in the supply chain.
Caption: Integrated Quality Control Workflow for H-Phe-Lys(Z)-OH. Note the tiered progression from chemical to stereochemical verification.
Impurity Pathways & Causality
Understanding how impurities form allows you to select the right method.
Caption: Causality map linking degradation pathways to the specific analytical method required for detection.
References
-
Sigma-Aldrich. H-Lys(Z)-OH Product Specification and Applications. Retrieved from
-
Hirose, T., et al. (2005). Separation of dipeptide and tripeptide enantiomers using a chiral crown ether stationary phase.[2] Journal of Separation Science. Link
-
Phenomenex. Chiral HPLC Separations Guide: Method Development Strategies. Retrieved from
-
Chiral Technologies. Application Guide for Zwitterionic Columns (ZWIX) in Peptide Analysis. Retrieved from
-
ResearchGate. Validation of HPLC Methods for Lysine Derivatives. Retrieved from
Sources
Comparative Stability Guide: Z-Protected vs. Other Lysine Derivatives
Executive Summary
In the architecture of complex peptide synthesis, the Benzyloxycarbonyl (Z or Cbz) group serves as a critical "third dimension" of orthogonality. Unlike the binary acid/base toggle of Boc and Fmoc chemistries, the Z-group offers unique stability against both trifluoroacetic acid (TFA) and piperidine, yielding only to catalytic hydrogenolysis or strong hydrofluoric acid (HF) cleavage.
This guide provides a rigorous comparison of Z-protected lysine derivatives against their Boc, Fmoc, and Alloc counterparts. It is designed to assist researchers in selecting the correct orthogonal protection strategy for side-chain modification, cyclic peptide synthesis, and fragment condensation.
Part 1: Mechanistic Foundations
To manipulate lysine derivatives effectively, one must understand the electronic stability of the carbamate linkage. The stability of lysine side-chain protection (
The Stability Hierarchy
-
Boc (tert-butyloxycarbonyl): Highly acid-labile. Cleavage is driven by the formation of a stable tert-butyl carbocation under mild acidic conditions (TFA).
-
Z (Benzyloxycarbonyl): Acid-stable (to TFA).[1] The benzyl carbocation is less stable than the tert-butyl cation, requiring stronger acidity (HF, HBr) or catalytic hydrogenolysis (H
/Pd) for removal. This makes Z-Lys ideal for sequences requiring repeated Boc deprotection cycles. -
Fmoc (9-fluorenylmethoxycarbonyl): Base-labile.[2][3] Removal proceeds via an E1cb mechanism driven by the acidity of the fluorenyl ring proton, completely orthogonal to acid cleavage.
Chemical Stability Diagram
The following diagram illustrates the survival of Z-protected lysine under conditions that cleave other groups.
Figure 1: Comparative stability of Lysine protecting groups. Solid lines indicate cleavage; dotted lines indicate stability.
Part 2: Comparative Stability Matrix
The following data consolidates experimental observations regarding the stability of
| Reagent / Condition | Z-Lys (Cbz) | Boc-Lys | Fmoc-Lys | Alloc-Lys |
| 50% TFA / DCM | Stable | Cleaved (< 30 min) | Stable | Stable |
| 20% Piperidine / DMF | Stable | Stable | Cleaved (< 20 min) | Stable |
| H₂ / Pd-C (1 atm) | Cleaved (1-12 h) | Stable | Stable | Stable |
| HF (Anhydrous, 0°C) | Cleaved | Cleaved | Stable | Stable |
| HBr / Acetic Acid | Cleaved | Cleaved | Stable | Stable |
| Pd(PPh₃)₄ (PhSiH₃) | Stable | Stable | Stable | Cleaved |
| Primary Utility | Permanent side-chain protection in Boc chemistry; Orthogonal side-chain in Fmoc chemistry. | "Third dimension" orthogonality (Pd-sensitive). |
Key Insight: The Z-group is the only derivative in this list that is stable to both standard acid (TFA) and standard base (Piperidine) deprotection cycles, making it indispensable for synthesizing branched peptides or preserving specific lysine residues for late-stage modification.
Part 3: Experimental Protocols
Protocol A: Self-Validating Catalytic Hydrogenolysis of Z-Lys
Objective: Removal of Z-protection from a lysine side chain without affecting Boc or Fmoc groups elsewhere on the scaffold.
Reagents:
-
10% Pd/C (Palladium on Carbon)
-
Methanol (MeOH) or DMF (if solubility is poor)
-
Hydrogen gas (balloon or bubbler)
-
Celite pad
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the Z-protected peptide in 10 mL of degassed MeOH.
-
Expert Note: If the peptide contains Sulfur (Met/Cys), Pd catalyst poisoning may occur. Increase catalyst loading to 20-30% wt or use liquid ammonia/sodium reduction (Birch conditions) as an alternative.
-
-
Catalyst Addition: Carefully add 10% wt Pd/C (approx. 10-20 mg per 100 mg peptide) under an inert atmosphere (Nitrogen flow).
-
Safety: Dry Pd/C is pyrophoric. Always wet with solvent before exposure to air/hydrogen.
-
-
Hydrogenation: Purge the flask with H₂ gas. Maintain a hydrogen atmosphere (balloon pressure is sufficient) with vigorous stirring.
-
Monitoring (Self-Validation):
-
TLC/HPLC: Monitor the disappearance of the starting material. Z-removal results in a significant mass shift (Loss of C₈H₇O₂ = -135 Da, replaced by H = +1 Da; Net loss ~134 Da).
-
Ninhydrin/Kaiser Test: Withdraw a 5 µL aliquot. Spot on TLC plate and spray with Ninhydrin. Heating should reveal a dark blue spot (indicating free primary amine), confirming deprotection.
-
-
Workup: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate in vacuo.
Protocol B: Selective Boc Removal in Presence of Z-Lys
Objective: To demonstrate Z-stability while exposing the N-terminus for chain elongation.
Reagents:
-
TFA / DCM (1:1 v/v)
-
Triisopropylsilane (TIS) (Scavenger)
Methodology:
-
Cocktail Prep: Prepare a solution of 50% TFA in Dichloromethane (DCM) with 2.5% TIS to scavenge tert-butyl cations.
-
Reaction: Treat the peptide-resin or free peptide with the cocktail for 30 minutes at room temperature.
-
Validation:
-
Analyze via LC-MS. You should observe the loss of the Boc group (-100 Da) but retention of the Z-group (mass corresponds to Peptide + Z).
-
If the Z-group is cleaved, check for the presence of Thioanisole or other strong nucleophiles which can accelerate acidolysis of Z, though this is rare in 50% TFA.
-
Part 4: Orthogonal Workflow Visualization
The following diagram demonstrates how Z-Lys fits into a complex synthesis strategy, allowing for selective branching.
Figure 2: The "Z-Dimension" in Fmoc SPPS. Note that Z survives the 95% TFA cleavage step, allowing for post-synthesis modification of the lysine.
Part 5: Troubleshooting & Expert Insights
The "2-Cl-Z" Variant
In standard Boc chemistry (where TFA is used repeatedly to remove N-terminal Boc), the standard Z group is slowly unstable. Over 20+ cycles, partial cleavage of Z-Lys can occur.
-
Solution: Use Fmoc-Lys(2-Cl-Z)-OH . The electron-withdrawing chlorine atom on the benzyl ring destabilizes the carbocation intermediate, making the group significantly more stable to TFA (approx. 100x more stable) while still being cleavable by HF.
Scavenger Selection
When cleaving Boc in the presence of Z, avoid using high concentrations of reducing scavengers (like ethanedithiol) if you plan to keep the Z-group for long periods, although Z is generally robust. However, during HF cleavage of Z, p-cresol and dimethyl sulfide are essential to prevent the benzyl cation from re-attaching to Trp, Tyr, or Met residues (benzyl migration).
Solubility Issues
Z-protected peptides are often more hydrophobic than their free-amine counterparts.
-
Tip: If the peptide precipitates during hydrogenolysis in MeOH, switch to Acetic Acid (AcOH) or HFIP (Hexafluoroisopropanol) as the solvent. These solvents dissolve protected peptides well and are compatible with Pd/C.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (The definitive text on protection chemistry).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Retrieved from Thermo Fisher Technical Resources.
-
Merck (Sigma-Aldrich). (n.d.). Fmoc Solid Phase Peptide Synthesis - Technical Guide.
-
Felpin, F.-X., & Fouquet, E. (2010).[5] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups.[5] Chemistry – A European Journal, 16(41), 12440-12445.
Sources
- 1. peptide.com [peptide.com]
- 2. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of H-Phe-Lys(Z)-OH
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of H-Phe-Lys(Z)-OH, a valuable protected dipeptide in drug development and peptide synthesis, is a critical aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, scientifically grounded framework for its disposal, moving beyond generic protocols to offer a comprehensive understanding of the chemical principles and regulatory mandates that inform these procedures. Our goal is to empower you, our scientific partners, with the knowledge to manage your chemical waste with the highest degree of safety and compliance.
Understanding the Molecule: The "Why" Behind the Disposal Protocol
H-Phe-Lys(Z)-OH, or Nα-Phenylalanyl-Nε-benzyloxycarbonyl-L-lysine, is a dipeptide derivative where the epsilon-amino group of lysine is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is key to its utility in synthesis and also central to understanding its disposal requirements.
The primary concerns during the disposal of H-Phe-Lys(Z)-OH revolve around its potential thermal decomposition products and the regulatory classification of such chemical waste. While not classified as acutely hazardous, its disposal requires careful consideration to mitigate any potential environmental impact and ensure workplace safety.
Key Chemical Characteristics Influencing Disposal:
| Property | Implication for Disposal |
| Chemical Structure | Contains a phenylalanine and a lysine residue, with a benzyloxycarbonyl protecting group on the lysine side chain. |
| Thermal Stability | Amino acids and their derivatives generally decompose at elevated temperatures (typically between 185°C and 280°C), rather than melting or boiling.[1][2] |
| Protecting Group | The benzyloxycarbonyl (Cbz) group, upon thermal decomposition or hydrogenolysis, can yield byproducts such as toluene and carbon dioxide.[3][4] |
| Solubility | Insoluble in water, ethanol, and DMSO.[5][6] This insolubility means it will not readily enter the aqueous environment, but improper solid waste disposal can still lead to environmental contamination. |
The Preferred Disposal Pathway: Controlled Incineration
The most responsible and widely recommended method for the disposal of H-Phe-Lys(Z)-OH is through controlled incineration by a licensed hazardous waste management company.[7] This method is preferred for several scientifically-backed reasons:
-
Complete Mineralization: High-temperature incineration ensures the complete breakdown of the organic molecule into its constituent elements or simple, less harmful compounds like carbon dioxide, water, and nitrogen oxides.
-
Destruction of Potential Byproducts: The high temperatures and controlled conditions of a chemical incinerator are designed to handle the potential formation of hazardous byproducts. For instance, the toluene that could be generated from the Cbz group is effectively destroyed.
-
Regulatory Compliance: This method aligns with the U.S. Environmental Protection Agency's (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous and non-hazardous solid waste.[8][9]
It is crucial to avoid disposing of H-Phe-Lys(Z)-OH down the drain or in regular solid waste streams.[10] Its insolubility in water can lead to blockages and its introduction into the environment can have unforeseen consequences.
Step-by-Step Laboratory Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of H-Phe-Lys(Z)-OH waste in a laboratory setting.
Step 1: Waste Segregation and Collection
-
Principle of Segregation: At the point of generation, immediately segregate waste H-Phe-Lys(Z)-OH, including any contaminated personal protective equipment (PPE) like gloves, weigh boats, or paper towels, from other laboratory waste streams.
-
Designated Waste Container: Utilize a clearly labeled, dedicated waste container for "Non-Halogenated Solid Chemical Waste." The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a securely lined cardboard box for dry waste).
-
Labeling: The waste container must be labeled in accordance with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[11] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: H-Phe-Lys(Z)-OH
-
The date accumulation started
-
The primary hazards (though H-Phe-Lys(Z)-OH is not acutely hazardous, it is good practice to note it is a chemical substance for disposal)
-
Step 2: Secure Storage
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
-
Container Integrity: Ensure the container is kept closed at all times, except when adding waste. This minimizes the risk of spills and exposure.
Step 3: Arranging for Disposal
-
Engage a Licensed Waste Hauler: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. Contact your EHS office to schedule a pickup.
-
Documentation: Properly complete all necessary waste disposal forms provided by your EHS department. This documentation is a critical component of the "cradle-to-grave" tracking of hazardous waste as mandated by the RCRA.[9]
The Disposal Workflow: A Visual Guide
The following diagram illustrates the logical flow of the disposal process, from the generation of waste to its final disposition.
Caption: Disposal workflow for H-Phe-Lys(Z)-OH.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of H-Phe-Lys(Z)-OH is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By understanding the chemical nature of this compound and adhering to the principles of controlled incineration, researchers can ensure that their valuable work in advancing science does not come at the cost of environmental integrity. This guide serves as a foundational resource, and we encourage all laboratory personnel to consult their institution's specific EHS protocols and to always prioritize safety in every aspect of their research.
References
- ECHEMI.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Occupational Safety and Health Administr
- L. Rode, et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC.
- American Chemical Society. Hazardous Waste and Disposal.
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
- Tecam Group. (2021). The problem with halogenated compounds emissions and its solution.
- MedchemExpress.com. H-Lys(Z)
- U.S. Environmental Protection Agency.
- MDPI.
- P. Kodavanti, et al. (2023).
- American Chemical Society. Guide for Chemical Spill Response.
- ResearchGate. (2018). (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
- Clean Management Environmental Group, Inc. (2022).
- Sigma-Aldrich. H-Lys(Z)-OH >= 99.0 NT 1155-64-2.
- Chemistry Stack Exchange. (2014).
- ResearchGate. (2025). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF.
- Auburn Research. CHEMICAL WASTE MANAGEMENT GUIDE.
- bioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi.
- Packaging Insights. (2026). Zero Waste Europe urges toxic-chemical controls under EU Circular Economy Act.
- APExBIO. H-Lys(Z)-OH - Protected Amino Acid for Peptide Synthesis.
- Compliance Solutions.
- U.S. Environmental Protection Agency.
- HSI. (2024). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Zero Waste Europe. (2025).
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
- MDPI. Recycling of Plastic Waste: How the Conditions of Thermal Cracking and the Composition of Plastic Mixtures Affect Product Yield.
- S. Guan, et al. (2010). Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds. PMC.
- C&EN. (2024).
- Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- CHIMIA. Thermal Cleavage of the Fmoc Protection Group.
- Cornell Law School.
- CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Occupational Safety and Health Administration. 1910.
- ResearchGate. (2024). (PDF) Thermal degradation of 18 amino acids during pyrolytic processes.
- GAIA. (2019).
- American Chemical Society.
- Journal of the Brazilian Chemical Society.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Fisher Scientific.
- National Environmental Trainers.
- American Chemical Society. (2022). Chemical Safety Information Resources | ACS College Safety Video #2. YouTube.
- FRONTLINE | PBS. (2026).
- India Code. (1986). THE ENVIRONMENT (PROTECTION) ACT, 1986.
- Wikipedia.
Sources
- 1. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. apexbt.com [apexbt.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. acs.org [acs.org]
- 11. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
